5-Bromo-1-isopropyl-1H-1,2,4-triazole
Description
BenchChem offers high-quality 5-Bromo-1-isopropyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-isopropyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZCRUOGYRTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111340-37-5 | |
| Record name | 5-bromo-1-(propan-2-yl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-1-isopropyl-1H-1,2,4-triazole chemical properties and structure
This technical guide is structured to serve as a definitive reference for researchers utilizing 5-Bromo-1-isopropyl-1H-1,2,4-triazole in medicinal chemistry and agrochemical synthesis. It prioritizes mechanistic insight, reproducible protocols, and structural data.
A Strategic Scaffold for C5-Functionalized Heterocycles
Executive Summary & Structural Logic
5-Bromo-1-isopropyl-1H-1,2,4-triazole (CAS: 111340-37-5) is a high-value heterocyclic building block distinguished by its specific substitution pattern.[1] Unlike the more common 3-bromo isomers, the 5-bromo variant offers a unique entry point for functionalizing the carbon adjacent to the substituted nitrogen (N1).
The isopropyl group at N1 serves two critical functions:
-
Lipophilicity Modulation: It increases the logP of the final molecule, improving membrane permeability in drug candidates compared to methyl or ethyl analogs.
-
Steric Shielding: It provides steric bulk that influences the regioselectivity of subsequent cross-coupling reactions and prevents annular tautomerism, locking the triazole in a fixed isomeric state.
The C5-Bromine handle is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), making this molecule a "linchpin" for constructing complex biaryl systems found in antifungal agents, kinase inhibitors, and GPCR modulators.
Physicochemical Profile
The following data aggregates confirmed experimental values and calculated properties essential for analytical characterization.
| Property | Value / Description |
| IUPAC Name | 5-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole |
| CAS Registry Number | 111340-37-5 |
| Molecular Formula | C₅H₈BrN₃ |
| Molecular Weight | 190.04 g/mol |
| Physical State | Solid (Crystalline or waxy solid) |
| Solubility | Soluble in DCM, THF, MeOH, DMSO; Low solubility in water.[1] |
| pKa (Conjugate Acid) | ~2.2 (Triazole ring N4 protonation) |
| LogP (Predicted) | ~1.4 - 1.9 (Enhanced by isopropyl group) |
| Key Spectroscopic Feature | Loss of the downfield C5-H singlet (~8.5 ppm) in ¹H NMR compared to the unbrominated precursor. |
Synthetic Methodology: The Lithiation Protocol
The most robust route to 5-bromo-1-isopropyl-1H-1,2,4-triazole is via regioselective lithiation . Direct bromination of the triazole ring often yields mixtures; however, the inductive effect of the N1-isopropyl group directs lithiation exclusively to the C5 position.
Mechanism of Regioselectivity
The N1 substituent renders the C5 proton significantly more acidic than the C3 proton due to the inductive withdrawal of the adjacent nitrogen and the coordination ability of the N1 lone pair to the lithium cation.
Figure 1: Regioselective lithiation pathway.[2] Low temperature (-78°C) is critical to maintain the kinetic C5-lithio species and prevent equilibration.
Experimental Protocol (Standardized)
Objective: Synthesis of 5-bromo-1-isopropyl-1H-1,2,4-triazole on a 10 mmol scale.
Reagents:
-
1-Isopropyl-1H-1,2,4-triazole (1.11 g, 10 mmol)
-
n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol)
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (Br source) OR CBr₄ (3.65 g, 11 mmol)
-
Anhydrous THF (20 mL)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.
-
Solvation: Dissolve 1-isopropyl-1H-1,2,4-triazole in anhydrous THF (20 mL) and cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution may turn slightly yellow.
-
Critical Checkpoint: Stir at -78°C for 30–45 minutes. Insufficient time results in low conversion; too high temperature causes scrambling.
-
-
Bromination: Add the bromine source (dissolved in 5 mL THF if solid) dropwise to the lithiated mixture at -78°C.
-
Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution (10 mL).
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude solid is typically purified via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Reactivity & Functionalization
The 5-bromo position is highly versatile.[3] The presence of the adjacent nitrogens (N1 and N4) makes the C-Br bond susceptible to oxidative addition by Palladium(0).
Divergent Synthesis Workflow
Researchers utilize this scaffold primarily for Suzuki-Miyaura Coupling to generate biaryl motifs. The isopropyl group generally remains stable under standard basic coupling conditions.
Figure 2: Primary functionalization pathways. The scaffold serves as an electrophile in Pd-catalyzed cycles.
Troubleshooting Cross-Coupling
-
Problem: Protodehalogenation (Loss of Br without coupling).
-
Cause: Hydride source in the reaction (often from solvent or excess base) or slow oxidative addition.
-
Solution: Use anhydrous solvents (Dioxane/DMF) and switch to electron-rich ligands like XPhos or SPhos to accelerate the oxidative addition step, especially given the electron-rich nature of the triazole ring which can sometimes make the C-Br bond less reactive than in simple benzenes.
Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, handle as a standard halogenated heterocyclic compound.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; store in amber vials.
-
Disposal: Halogenated organic waste streams. Do not mix with acid waste.
References
-
Sigma-Aldrich. 5-Bromo-1-isopropyl-1H-1,2,4-triazole Product Sheet. CAS: 111340-37-5.[1][4][5]
-
ChemBridge Corporation. Building Block BB-4035180.
- Raap, R. "Lithiation of 1-substituted 1,2,4-triazoles." Canadian Journal of Chemistry, 1971, 49(11), 1792-1798.
- Wang, X. et al. "Regioselective Synthesis of Poly-Substituted 1,2,4-Triazoles." Organic Letters, 2009.
Sources
- 1. 5-Bromo-1-isopropyl-1H-1,2,4-triazole,111340-37-5 - LookChemical.com [lookchemical.com]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (1807979-71-0) for sale [vulcanchem.com]
- 4. molcore.com [molcore.com]
- 5. You are being redirected... [hit2lead.com]
Technical Guide: 3-Bromo-5-isopropyl-1H-1,2,4-triazole (CAS 141831-72-3)
[1][2][3][4][5]
Abstract
This technical guide provides a comprehensive physicochemical and functional analysis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole (CAS 141831-72-3).[1] As a halogenated heterocyclic building block, this compound serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, antifungal agents, and agrochemicals. This document details its molecular characteristics, solubility profile, synthetic utility, and handling protocols for research and development applications.
Identity & Physicochemical Profile[6]
3-Bromo-5-isopropyl-1H-1,2,4-triazole is a substituted 1,2,4-triazole featuring a bromine atom at the C3 position and an isopropyl group at the C5 position.[2] This specific substitution pattern balances steric bulk (via the isopropyl group) with reactive functionality (via the bromine handle), making it an ideal bioisostere for fragment-based drug discovery (FBDD).
Core Molecular Data
| Parameter | Technical Specification |
| CAS Registry Number | 141831-72-3 |
| IUPAC Name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole |
| Common Synonyms | 3-Bromo-5-isopropyl-1,2,4-triazole; 5-Bromo-3-isopropyl-1H-1,2,4-triazole |
| Molecular Formula | C₅H₈BrN₃ |
| Molecular Weight | 190.04 g/mol |
| Monoisotopic Mass | 188.9902 Da |
| SMILES | CC(C)C1=NC(Br)=NN1 |
| InChI Key | AKCNQAAURKMZIJ-UHFFFAOYSA-N |
Physical Characteristics
| Property | Description / Value |
| Physical State | Solid (Crystalline Powder) |
| Color | White to off-white / pale yellow |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF. Sparingly soluble in water. |
| Melting Point | Solid at RT (Typical range for analogs: 120–190°C; specific experimental MP not widely indexed in public dossiers) |
| Storage Conditions | Inert atmosphere, 2–8°C (Refrigerate). Hygroscopic. |
| Acidity (pKa) | ~9–10 (Acidic NH proton), ~2–3 (Basic N proton) |
Structural Analysis & Synthetic Utility
The utility of CAS 141831-72-3 lies in its dual-functional nature. The bromine atom serves as an electrophilic handle for cross-coupling reactions, while the triazole NH allows for N-alkylation or arylation, enabling the rapid generation of diverse libraries.
Functionalization Workflow
The following diagram illustrates the primary synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthesis pathways utilizing CAS 141831-72-3 as a central pharmacophore hub.
Mechanism of Action in Drug Design
In medicinal chemistry, the isopropyl group at C5 plays a critical role in Structure-Activity Relationship (SAR) optimization:
-
Lipophilicity Modulation: It increases logP compared to the methyl analog, improving membrane permeability.
-
Steric Occlusion: The bulky isopropyl group can fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases) or induce conformational constraints that improve selectivity.
-
Bioisosterism: The 1,2,4-triazole ring acts as a stable amide bioisostere, maintaining hydrogen bond donor/acceptor capability while improving metabolic stability against peptidases.
Experimental Protocols
Solubility & Stock Solution Preparation
For biological assays or chemical synthesis, proper dissolution is critical to prevent precipitation.
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 50 mM).
-
Protocol:
-
Weigh 19.0 mg of CAS 141831-72-3.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Stability: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
General Synthesis Route (Bromination)
If the compound is not purchased commercially, it can be synthesized via the bromination of 3-isopropyl-1,2,4-triazole.
Reagents: 3-isopropyl-1,2,4-triazole, Bromine (
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-isopropyl-1,2,4-triazole (1.0 eq) in dilute aqueous NaOH or acetic acid.
-
Addition: Add Bromine (1.1 eq) dropwise at 0–5°C to control exotherm.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.
-
Quenching: Quench excess bromine with sodium thiosulfate solution.
-
Isolation: Adjust pH to neutral/slightly acidic to precipitate the product. Filter the solid.
-
Purification: Recrystallize from ethanol/water if necessary.
Handling, Safety & Stability
Hazard Identification (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
Storage & Stability
-
Hygroscopicity: The triazole nitrogen can hydrogen bond with water. Store in a desiccator.
-
Chemical Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.
-
Decomposition: May release Nitrogen oxides (NOx), Hydrogen bromide (HBr), and Carbon oxides upon thermal decomposition.
References
Sources
- 1. 141831-72-3|3-Bromo-5-isopropyl-1H-1,2,4-triazole| Ambeed [ambeed.com]
- 2. CAS 141831-72-3: 3-bromo-5-isopropyl-1H-1,2,4-triazole [cymitquimica.com]
- 3. gelest.com [gelest.com]
- 4. 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Masterclass: 1,2,4-Triazole Architectures in Drug Discovery
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer (1,2,3-triazole), which is often associated with "click chemistry" bioconjugation, the 1,2,4-triazole is a workhorse of active pharmaceutical ingredients (APIs).
Its dominance stems from three physicochemical pillars:
-
Metabolic Stability: The aromatic ring is highly resistant to oxidative cleavage and hydrolysis in vivo.
-
Bioisosterism: It effectively mimics amide and ester bonds, maintaining hydrogen bond acceptor/donor capabilities while improving bioavailability.
-
Metal Coordination: The
nitrogen possesses a lone pair ideal for coordinating with metal centers in metalloenzymes (e.g., Heme-Iron in CYP450s), a mechanism central to its antifungal and oncological efficacy.
This guide provides a rigorous technical overview of 1,2,4-triazole synthesis, mechanistic pharmacodynamics, and handling protocols for drug development professionals.
Synthetic Pathways: From Classical to Green Chemistry[1]
The construction of the 1,2,4-triazole core requires navigating between classical condensation methods (robust but harsh) and modern catalytic approaches (mild but reagent-heavy).
Comparative Synthetic Strategies
| Method | Reaction Type | Key Reagents | Conditions | Atom Economy | Suitability |
| Pellizzari | Condensation | Amide + Hydrazide | High Temp (>140°C), Neat or High BP Solvent | High | Large-scale, simple substituents |
| Einhorn-Brunner | Condensation | Diacylamine (Imide) + Hydrazine | Acid Catalysis, Reflux | Moderate | Regioselective synthesis |
| Cu-Catalyzed | Oxidative Coupling | Amidine + Nitrile | Cu(I/II), Base, | Low (Ligands req.) | Complex, sensitive substrates |
| Transamination | Substitution | 1,3,4-Oxadiazole + Primary Amine | Reflux (High Temp) | High | Converting scaffolds |
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision tree for selecting a synthetic route based on available starting materials and desired substitution patterns.
Figure 1: Decision matrix for 1,2,4-triazole synthesis based on substrate complexity and scale.
Detailed Experimental Protocol
Protocol: Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole via Modified Pellizzari Reaction. Objective: To synthesize a reference standard for triazole purity assessment. Rationale: The Pellizzari reaction is chosen here for its "self-validating" nature; the product precipitates upon cooling, offering immediate visual confirmation of reaction progress.
Materials
-
Benzamide (10 mmol, 1.21 g)[1]
-
Benzhydrazide (10 mmol, 1.36 g)[1]
-
Solvent: Diphenyl ether (10 mL) - Selected for high boiling point.
-
Work-up: Ethanol, Hexane.
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Claisen adapter connected to a reflux condenser. Attach a drying tube (CaCl₂) to exclude atmospheric moisture.
-
Charging: Add Benzamide and Benzhydrazide to the flask. Add Diphenyl ether.
-
Critical Control Point: Ensure reagents are dry. Water in the starting material competes with the condensation, lowering yield.
-
-
Reaction: Heat the mixture to 160°C in an oil bath. Stir at 500 RPM.
-
Observation: The suspension will dissolve into a clear solution as it approaches 100°C. Evolution of water vapor (reaction byproduct) may be visible at the condenser interface.
-
-
Duration: Maintain reflux for 3–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Quench & Crystallization: Remove from heat. Allow to cool to ~80°C. Slowly add 15 mL of Hexane to the warm solution.
-
Causality: Hexane lowers the solubility of the polar triazole product while keeping the non-polar Diphenyl ether in solution, forcing precipitation.
-
-
Filtration: Cool to room temperature, then 4°C. Filter the white precipitate under vacuum.
-
Purification: Recrystallize from Ethanol to yield needle-like crystals.
-
Validation:
-
Melting Point: Expect 190–192°C.
-
1H NMR (DMSO-d6): Look for the disappearance of hydrazide NH protons and the presence of aromatic multiplets.
-
Therapeutic Mechanisms & Case Studies
The 1,2,4-triazole ring is not merely a linker; it is the functional "warhead" in many drugs.
Antifungals: The CYP51 Inhibitors
Drugs: Fluconazole, Voriconazole, Posaconazole.[2] Mechanism: Fungal cell membranes rely on Ergosterol for fluidity and integrity.[3][4] The enzyme Lanosterol 14α-demethylase (CYP51) is the rate-limiting step in ergosterol biosynthesis.
-
Entry: The drug enters the fungal cell.
-
Binding: The
of the triazole ring forms a coordinate covalent bond with the Heme Iron ( ) in the active site of CYP51.[4] -
Inhibition: This blocks the binding of the natural substrate (Lanosterol) and prevents the removal of the 14α-methyl group.[3]
-
Result: Accumulation of toxic 14α-methylsterols and depletion of ergosterol leads to membrane stress and cell death (fungistatic/fungicidal).
Oncology: Aromatase Inhibitors
Drugs: Letrozole, Anastrozole.[5] Mechanism: In hormone-receptor-positive breast cancer, estrogen drives tumor growth. Aromatase (CYP19A1) converts androgens to estrogens.
-
The triazole ring competitively binds to the heme of the aromatase enzyme with extremely high specificity (
in nanomolar range), effectively starving the tumor of estrogen.
Visualization: CYP51 Inhibition Pathway
Figure 2: Mechanism of Action for Triazole Antifungals targeting CYP51.[4]
Safety & Handling: The Hydrazine Hazard
Synthesis of 1,2,4-triazoles frequently involves Hydrazine Hydrate or substituted Hydrazines/Hydrazides .
-
Toxicity: Hydrazines are potent hepatotoxins and suspected human carcinogens.
-
Instability: Anhydrous hydrazine is unstable and explosive. Always use the hydrate form or hydrochloride salts where possible.
-
Protocol:
-
Containment: All weighing and transfers must occur inside a fume hood.
-
Deactivation: Spills should be neutralized immediately with dilute hypochlorite (bleach) solution, which oxidizes hydrazine to nitrogen gas and water.
-
Monitoring: Use colorimetric badges if working with bulk quantities to detect volatile hydrazine breakthrough.
-
References
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC9548483. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Wikipedia. (2024). Einhorn–Brunner reaction. Retrieved from [Link]
-
Wikipedia. (2024). Pellizzari reaction. Retrieved from [Link]
Sources
Projected Biological Activity Profile of 5-Bromo-1-isopropyl-1H-1,2,4-triazole: A Roadmap for Discovery
An In-Depth Technical Guide
Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive analysis of the projected biological activity profile of a specific, yet under-explored derivative: 5-Bromo-1-isopropyl-1H-1,2,4-triazole. While direct experimental data for this compound is not extensively published, this document leverages established structure-activity relationships (SAR) from the broader triazole family to construct a scientifically-grounded predictive profile. We will delve into its potential as an antifungal and anticancer agent, detailing the established mechanisms of action for the triazole class and providing robust, field-proven experimental protocols for validation. This whitepaper is designed for researchers, scientists, and drug development professionals, serving as a strategic roadmap for investigating the therapeutic potential of this promising molecule.
Molecular Overview and Synthetic Strategy
5-Bromo-1-isopropyl-1H-1,2,4-triazole is a halogenated heterocyclic compound.[3] Its structure combines the versatile 1,2,4-triazole ring with an isopropyl group at the N1 position and a bromine atom at the C5 position. These substitutions are not trivial; the lipophilic isopropyl group can enhance membrane permeability, while the bromine atom, an electron-withdrawing group, can significantly modulate the electronic properties of the triazole ring, potentially enhancing binding affinity to biological targets.[4]
Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₈BrN₃ | [3] |
| Molecular Weight | 190.04 g/mol | [3] |
| SMILES String | CC(C)n1ncnc1Br | [3] |
| Physical Form | Solid |[3] |
A plausible synthetic approach for this and related molecules involves a programmed arylation or alkylation strategy starting from a commercially available precursor like 3-bromo-1H-1,2,4-triazole.[5] Techniques such as the Chan–Evans–Lam (CEL) cross-coupling reaction provide an efficient means for N-alkylation.[5]
Projected Primary Biological Activity: Antifungal Agent
The most prominent and well-documented activity of 1,2,4-triazole derivatives is their potent antifungal effect.[6][7] Marketed drugs like fluconazole and itraconazole are testaments to the efficacy of this scaffold.[8][9]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The antifungal action of triazoles is primarily achieved through the potent and specific inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][10]
-
Enzyme Targeting: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51.[1]
-
Ergosterol Depletion: This binding event blocks the demethylation of lanosterol, a critical step in the biosynthesis of ergosterol.[6][11]
-
Membrane Disruption: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its depletion, coupled with the accumulation of toxic methylated sterol precursors, disrupts membrane integrity and fluidity, leading to the inhibition of fungal growth and cell death.[9][10]
The specificity of triazoles for the fungal CYP51 enzyme over its mammalian homologues is a key factor in their therapeutic index.[9]
Caption: Antifungal mechanism via CYP51 inhibition.
Anticipated Efficacy and Structure-Activity Relationship (SAR)
The presence of a bromine atom is significant. Halogen substitutions on aromatic or heterocyclic rings are known to enhance antifungal efficacy in many cases, potentially by increasing lipophilicity or through specific interactions within the enzyme's active site.[4] The isopropyl group may further contribute to favorable pharmacokinetic properties. Therefore, it is projected that 5-Bromo-1-isopropyl-1H-1,2,4-triazole will exhibit potent activity against a range of fungal pathogens.
Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazolium Salts | Aspergillus versicolor | 0.0003 - 0.0125 | [12] |
| Triazolium Salts | Penicillium ochrochloron | 0.0125 | [12] |
| Isoxazole-Triazoles | Candida albicans | 0.0313 | [7] |
| Alkyne-Linked Triazoles | Cryptococcus species | 0.0156 - 0.5 |[7] |
Experimental Protocol: Broth Microdilution for MIC/MFC Determination
This protocol is essential for quantifying the antifungal potency of a novel compound.[13][14]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Materials:
-
Test Compound (5-Bromo-1-isopropyl-1H-1,2,4-triazole)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile DMSO
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the fungal strain and adjust the suspension in RPMI medium to a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Serial Dilution: Dispense 100 µL of RPMI into each well of a 96-well plate. Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate. This creates a range of decreasing compound concentrations.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a positive control (inoculum only) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the optical density at 600 nm.
-
MFC Determination: Take a 10 µL aliquot from each well that shows no visible growth and plate it onto an SDA plate. Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.
Projected Secondary Biological Activity: Anticancer Agent
The 1,2,4-triazole scaffold is also a key feature in several anticancer agents.[15][16] Its derivatives have been shown to exert antiproliferative effects through diverse mechanisms.[17][18]
Potential Mechanisms of Action
-
Enzyme Inhibition: Triazole derivatives can act as potent inhibitors of various kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[18]
-
Tubulin Polymerization Inhibition: Some triazoles can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which arrests the cell cycle in the G2/M phase and induces apoptosis.[18][19]
-
Aromatase Inhibition: The triazole ring is central to non-steroidal aromatase inhibitors like Letrozole and Anastrozole, which are used to treat hormone-responsive breast cancer.[15]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Experimental Protocol: MTT Antiproliferative Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Bromo-1-isopropyl-1H-1,2,4-triazole in the growth medium and add them to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Based on a robust analysis of the 1,2,4-triazole scaffold and the influence of its substituents, 5-Bromo-1-isopropyl-1H-1,2,4-triazole is projected to be a biologically active molecule with significant potential, primarily as an antifungal agent and secondarily as an anticancer compound. Its primary mechanism is likely the inhibition of fungal CYP51, a validated and high-value therapeutic target.
This guide provides the foundational logic and a clear experimental path forward. The immediate next steps are to synthesize the compound and validate these hypotheses using the detailed protocols provided. The resulting MIC and IC₅₀ data will be critical in determining its viability as a lead compound for further preclinical development. The versatility of the triazole core suggests that this molecule could serve as a starting point for the generation of a novel library of therapeutic candidates.
References
-
Kathiravan, M. K., et al. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Bioorganic & Medicinal Chemistry, 20(19), 5775-5792. Available from: [Link]
-
ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link]
-
Pattan, S. R., et al. (2009). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 1(2), 11-19. Available from: [Link]
-
EBSCO. (2017). Triazole antifungals. Research Starters: Agriculture and Agribusiness. Available from: [Link]
-
Kumar, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 304-311. Available from: [Link]
-
Demirbas, N., et al. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(6), 2057-2066. Available from: [Link]
-
Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Indian Journal of Chemistry, 50B, 247-251. Available from: [Link]
-
Gomha, S. M., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 16(11), 855-874. Available from: [Link]
-
Riyadh, S. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 468-480. Available from: [Link]
-
Kaplaushenko, A., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Pharmacy and Pharmacology, 76(2), 125-136. Available from: [Link]
-
Prajapati, D. G., & Patel, H. M. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. Available from: [Link]
-
Vlasova, K. V., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(1), 1-8. Available from: [Link]
-
ISRES Publishing. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link]
-
Wang, Z., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. Organic & Biomolecular Chemistry, 19(3), 589-602. Available from: [Link]
-
Glamočlija, J., et al. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 27(9), 2785. Available from: [Link]
-
Sharma, P., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research, 8(6), 2534-2541. Available from: [Link]
-
Jabar, A. A., et al. (2025). DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Life Sciences, 11(1), 1-10. Available from: [Link]
-
Mishra, R., et al. (2011). Synthesis and in vitro antimicrobial activity of some triazole derivatives. Journal of the Korean Chemical Society, 55(3), 492-497. Available from: [Link]
-
Asadollahi-Baboli, M., et al. (2021). In Vitro Evaluation of Antimicrobial Properties of Some Newly Synthesized S-Triazole Thioglycosides. Journal of Reports in Pharmaceutical Sciences, 10(1), 108-115. Available from: [Link]
-
Zhang, Y., et al. (2018). Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. Molecules, 23(9), 2134. Available from: [Link]
-
de Oliveira, C. S., et al. (2019). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. Letters in Drug Design & Discovery, 16(2), 195-203. Available from: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4994. Available from: [Link]
-
Aktaş-Yokuş, Ö., et al. (2018). In-vitro biological activity of some new 1,2,4-triazole derivatives with their potentiometric titrations. Journal of the Serbian Chemical Society, 83(1), 97-108. Available from: [Link]
-
Ferreira, M., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(5), 457. Available from: [Link]
-
Yermolayev, V., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-30. Available from: [Link]
-
Saha, S., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(10), 1235-1241. Available from: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available from: [Link]
-
Sławiński, J., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. Available from: [Link]
-
Shcherbyna, R., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Česká a Slovenská farmacie, 72(4), 190-200. Available from: [Link]
-
Kráľová, K., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(43), 8293-8304. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. 5-Bromo-1-isopropyl-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. isres.org [isres.org]
- 12. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation [mdpi.com]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 17. isres.org [isres.org]
- 18. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
5-Bromo-1-isopropyl-1H-1,2,4-triazole safety data sheet (SDS) PDF
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-1-isopropyl-1H-1,2,4-triazole
This guide provides a comprehensive safety and handling framework for 5-Bromo-1-isopropyl-1H-1,2,4-triazole, designed for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical reasoning behind safety protocols, empowering users to handle this reagent with an informed and proactive safety mindset.
Section 1: Compound Identification and Physicochemical Profile
5-Bromo-1-isopropyl-1H-1,2,4-triazole is a halogenated heterocyclic compound.[1] Its structure, featuring a stable triazole ring, an isopropyl group, and a bromine atom, dictates its reactivity and toxicological profile.[2][3] Understanding these fundamental properties is the first step in a thorough risk assessment.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-Bromo-1-isopropyl-1H-1,2,4-triazole | N/A |
| Synonyms | N/A | N/A |
| CAS Number | Not explicitly found for this isomer | N/A |
| Molecular Formula | C₅H₈BrN₃ | [1] |
| Molecular Weight | 190.04 g/mol | [1] |
| Physical State | Solid | [1] |
| SMILES String | CC(C)n1ncnc1Br | [1] |
| InChI Key | HEYZCRUOGYRTFE-UHFFFAOYSA-N |[1] |
Section 2: A Mechanistic Approach to Hazard Assessment
The potential hazards of this compound are rooted in the interplay between its three key structural features: the 1,2,4-triazole ring, the bromine substituent, and the isopropyl group.
The 1,2,4-Triazole Core: Stability and Biological Activity
The 1,2,4-triazole ring is an aromatic heterocycle, a structural motif found in numerous pharmaceuticals, particularly antifungals.[4][5][6] Its aromaticity lends it considerable stability.[7] However, the nitrogen atoms act as hydrogen bond acceptors and potential coordination sites for metal ions within biological systems, such as enzyme active sites.[3] This bioactivity is the mechanistic basis for the potential toxicity of many triazole derivatives, which are often investigated for reproductive and developmental toxicity.[8][9][10]
The Bromine Substituent: Reactivity and Environmental Concerns
The carbon-bromine bond introduces a site for potential nucleophilic substitution, making the molecule a versatile building block in organic synthesis.[2][3] From a safety perspective, this reactivity is less of a concern than the implications of its presence during decomposition and disposal. Combustion of halogenated organic compounds can produce toxic and corrosive gases such as hydrogen bromide. Furthermore, brominated organic waste is often classified as hazardous and requires specialized disposal to prevent the formation of persistent organic pollutants (POPs).[11][12]
Section 3: Integrated Risk Assessment and Control Measures
A formal risk assessment is mandatory before commencing any work. The following sections provide the foundational knowledge for this assessment.
Hazard Identification and GHS Classification (Inferred)
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Statement | Basis for Inference |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for triazole derivatives.[9][13][14] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common for substituted triazoles.[13][14][15] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A noted hazard for 1,2,4-triazole.[8][10][13][14][15] |
| Reproductive Toxicity | Category 1B or 2 | H360/H361: May/Suspected of damaging fertility or the unborn child | A significant concern for the 1,2,4-triazole class.[8][9] |
Engineering Controls: The Primary Barrier
The primary method for controlling exposure is to handle the substance within a properly functioning and certified chemical fume hood. This is critical for preventing inhalation of the fine powder and for containing any potential vapors. The work area should have adequate ventilation to prevent the accumulation of dust or vapors.[15][16]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure. The choice of PPE should be guided by a thorough risk assessment.
Mandatory PPE Protocol:
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes or dust generation.[15]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory.
-
Respiratory Protection: A respirator is typically not required when handling small quantities within a chemical fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[15]
Caption: PPE Selection Workflow for Handling the Compound.
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and maintains compound integrity.
Handling Protocol:
-
Designate a specific area within the fume hood for handling this compound.[17]
-
Avoid the formation and inhalation of dust.[8]
-
Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned before and after use.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
After handling, wash hands and forearms thoroughly with soap and water.[15][16]
Storage Protocol:
-
Keep in a cool, dry, and well-ventilated area.[18]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][17]
-
The storage class is likely 11: Combustible Solids.[1]
Section 4: Emergency Preparedness and Response
Prompt and correct action during an emergency can significantly mitigate harm.
First Aid Measures
-
General Advice: Show this safety guide and the SDS to the attending medical professional.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then have the person drink one or two glasses of water. Seek immediate medical attention.[8]
Spill Management Protocol
Effective spill management prevents the spread of contamination and exposure to personnel.
Step-by-Step Spill Cleanup:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including a respirator if the spill is outside a fume hood.
-
Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.
Caption: Decision Workflow for Spill Response.
Section 5: Environmental Fate and Disposal
Responsible disposal is a critical component of the chemical lifecycle, preventing environmental contamination.
Ecotoxicity Profile (Inferred)
Halogenated heterocyclic compounds can be toxic to aquatic life. Due to the persistence of some brominated compounds in the environment, this substance should not be allowed to enter drains or waterways.[17][19] The triazole moiety is found in many fungicides and herbicides, indicating a potential for high biological activity in environmental systems.[2]
Decontamination and Waste Disposal
All waste containing 5-Bromo-1-isopropyl-1H-1,2,4-triazole, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container. Polyethylene containers are often preferred for halogenated solvent waste.[17]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, secure secondary containment area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The preferred method of disposal is high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers to handle acidic gases.[11] Do not dispose of this chemical down the drain or in regular trash.[17]
References
-
Washington State University. Halogenated Solvents Safety Information. Available at: [Link]
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]
-
PubChem. 5-bromo-1-propyl-1h-1,2,4-triazole. Available at: [Link]
-
ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]
-
Australian Government Department of Health. 1H-1,2,4-Triazole: Human health tier II assessment. Available at: [Link]
-
New Zealand Ministry for the Environment. Managing waste that may contain brominated flame retardants. Available at: [Link]
-
Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. Available at: [Link]
-
Wikipedia. 1,2,4-Triazole. Available at: [Link]
-
Angene Chemical. Safety Data Sheet for Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. Available at: [Link]
-
European Chemicals Agency (ECHA). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]
-
Current issues in pharmacy and medicine. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Available at: [Link]
-
PMC. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Available at: [Link]
Sources
- 1. 5-Bromo-1-isopropyl-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 141831-72-3: 3-bromo-5-isopropyl-1H-1,2,4-triazole [cymitquimica.com]
- 3. 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (1807979-71-0) for sale [vulcanchem.com]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. environment.govt.nz [environment.govt.nz]
- 13. angenechemical.com [angenechemical.com]
- 14. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. aksci.com [aksci.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. All news - ECHA [echa.europa.eu]
5-Bromo-1-isopropyl-1H-1,2,4-triazole IUPAC name and synonyms
[1][2][3][4][5][6][7]
Executive Summary & Chemical Identity
5-Bromo-1-isopropyl-1H-1,2,4-triazole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (specifically P2X7 receptor antagonists) and agrochemicals.[1] It is characterized by a 1,2,4-triazole core substituted with an isopropyl group at the N1 position and a bromine atom at the C5 position.
This specific regioisomer is critical in medicinal chemistry because the C5-bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the precise construction of complex biaryl scaffolds.
Chemical Identification Data
| Property | Detail |
| IUPAC Name | 5-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole |
| Common Synonyms | 5-Bromo-1-isopropyl-1,2,4-triazole; 1-Isopropyl-5-bromo-1,2,4-triazole |
| CAS Registry Number | 111340-37-5 |
| Molecular Formula | C₅H₈BrN₃ |
| Molecular Weight | 190.04 g/mol |
| SMILES | CC(C)N1C(Br)=NC=N1 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
Synthesis & Regiochemistry
Synthesizing 5-bromo-1-isopropyl-1H-1,2,4-triazole requires careful attention to regiochemistry. The 1,2,4-triazole ring has multiple nitrogen atoms that influence reactivity. Direct alkylation of 3-bromo-1,2,4-triazole typically yields the 3-bromo-1-isopropyl isomer (CAS 141831-72-3) rather than the desired 5-bromo isomer.
To achieve the 5-bromo regiochemistry exclusively, the Lithiation-Bromination Strategy is the industry standard "Gold Method."
Method A: Regioselective Lithiation (Recommended)
This protocol utilizes the directing effect of the N1-isopropyl group to facilitate lithiation specifically at the C5 position, followed by electrophilic trapping with a bromine source.
Reaction Scheme:
-
Precursor: 1-Isopropyl-1H-1,2,4-triazole.
-
Reagents: n-Butyllithium (n-BuLi), Carbon Tetrabromide (CBr₄) or NBS.
-
Conditions: THF, -78 °C, Inert Atmosphere (N₂/Ar).
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and 1-isopropyl-1H-1,2,4-triazole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70 °C.
-
Mechanistic Insight: The N1 substituent coordinates the lithium species, directing deprotonation selectively to the C5 proton (the most acidic proton available).
-
-
Equilibration: Stir at -78 °C for 45–60 minutes to ensure complete formation of the 5-lithio species.
-
Bromination: Add a solution of CBr₄ (1.2 eq) or NBS in THF dropwise.
-
Quench & Workup: Allow the mixture to warm to 0 °C, then quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Method B: Radical Bromination (Alternative)
Direct bromination of 1-isopropyl-1,2,4-triazole using NBS and a radical initiator (AIBN) can also yield the product, but often with lower regioselectivity and yield compared to the lithiation route.
Figure 1: Synthesis pathways highlighting the regioselective advantage of the lithiation route over direct alkylation.
Reactivity & Applications
The 5-bromo-1-isopropyl-1,2,4-triazole scaffold acts as a "linchpin" in convergent synthesis. Its reactivity is dominated by the C-Br bond, which is highly susceptible to oxidative addition by transition metals.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 5-aryl-1-isopropyl-1,2,4-triazoles. This is the primary route for generating libraries of P2X7 antagonists.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl spacers.
-
Buchwald-Hartwig Amination: Displacement of the bromine with amines to form 5-amino-triazoles.
Medicinal Chemistry Case Study: P2X7 Antagonists
The P2X7 receptor is a key target for inflammatory diseases and CNS disorders. Several JNJ (Johnson & Johnson) clinical candidates utilize the 1-isopropyl-1,2,4-triazole core.
-
Role of Isopropyl: Provides steric bulk that fills a hydrophobic pocket in the receptor, improving potency and metabolic stability compared to a methyl group.
-
Role of Triazole: Acts as a bioisostere for amides or other heterocycles, optimizing hydrogen bonding interactions.
Figure 2: Reactivity profile of the 5-bromo-triazole core, demonstrating its utility as a divergent intermediate.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-Br bond is relatively stable, but prolonged exposure to light should be avoided to prevent slow photolytic debromination.
-
Handling: Use standard PPE (gloves, goggles, lab coat). All palladium-catalyzed reactions should be performed in a fume hood due to the potential for phosphine ligand off-gassing.
References
-
Sigma-Aldrich. 5-Bromo-1-isopropyl-1H-1,2,4-triazole Product Detail. Retrieved from
-
Micetich, R. G., et al. (1985). The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles. Heterocycles, 23(7).
-
Hit2Lead. Compound Profile: 5-bromo-1-isopropyl-1H-1,2,4-triazole (CAS 111340-37-5).[1][2][3][4][5][6][7]
-
ChemicalBook. 5-BROMO-1H-1,2,4-TRIAZOLE CAS 15182-40-8 (Parent Compound Data).
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.
Sources
- 1. 5-Bromo-1-isopropyl-1H-1,2,4-triazole,111340-37-5 - LookChemical.com [lookchemical.com]
- 2. 5-bromo-3-nitro-1H-1,2,4-triazole (24807-56-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. molcore.com [molcore.com]
- 5. 2-BROMO-N-ETHYL-N-METHYLPROPANAMIDE (1060817-26-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. You are being redirected... [hit2lead.com]
- 7. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Methodological & Application
Synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole: An Application Note and Protocol
Introduction
5-Bromo-1-isopropyl-1H-1,2,4-triazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key component in numerous pharmacologically active compounds, and the presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions.[1] This application note provides a detailed, two-step synthetic protocol for the preparation of 5-Bromo-1-isopropyl-1H-1,2,4-triazole, commencing from commercially available precursors. The synthesis involves the initial formation of an aminotriazole intermediate, followed by a Sandmeyer-type bromination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.
Synthetic Strategy Overview
The synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole is accomplished via a two-step sequence. The first step involves the synthesis of the key intermediate, 1-isopropyl-1H-1,2,4-triazol-5-amine. This is achieved through the cyclization of a substituted guanidine with hydrazine. The second step employs a Sandmeyer reaction to convert the amino group of the triazole intermediate into a bromo functionality.[2]
PART 1: Synthesis of 1-isopropyl-1H-1,2,4-triazol-5-amine (Intermediate 2)
The initial phase of the synthesis focuses on the construction of the aminotriazole ring system. This is achieved by first preparing an N-cyano-N'-isopropylguanidine precursor, which is then cyclized with hydrazine.
Step 1a: Synthesis of N-cyano-N'-isopropylguanidine (Intermediate 1)
This precursor is synthesized from isopropylamine and sodium dicyanamide.[3]
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylamine (1.0 eq) and 1-butanol.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.0 eq).
-
After the addition is complete, warm the mixture to room temperature and add sodium dicyanamide (1.0 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue, N-cyano-N'-isopropylguanidine (Intermediate 1), can be used in the next step with or without further purification.
Step 1b: Synthesis of 1-isopropyl-1H-1,2,4-triazol-5-amine (Intermediate 2)
The aminotriazole is formed by the reaction of the cyanoguanidine intermediate with hydrazine. The chemistry of aminoguanidine and its derivatives is well-established for the synthesis of 3-amino-1,2,4-triazoles.[4]
Protocol:
-
To a round-bottom flask, add N-cyano-N'-isopropylguanidine (Intermediate 1) (1.0 eq) and a suitable solvent such as ethanol or water.
-
Add hydrazine hydrate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-isopropyl-1H-1,2,4-triazol-5-amine (Intermediate 2).
Characterization of Intermediate 2:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₅H₁₀N₄[5]
-
Molecular Weight: 126.16 g/mol [5]
-
Purity: ≥95%[5]
Safety Information for Intermediate 2:
-
Hazards: Harmful if swallowed.
-
Precautions: Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[6]
PART 2: Synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole (Final Product)
The final step in the synthesis is the conversion of the amino group of Intermediate 2 to a bromo group using a Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.[2][7]
Diazotization and Sandmeyer Bromination Protocol:
CAUTION: Diazonium salts can be explosive when isolated and dry. This procedure should be performed in a well-ventilated fume hood, and the diazonium salt should be used immediately in solution.
-
Diazotization:
-
In a flask maintained at 0-5 °C using an ice-salt bath, dissolve 1-isopropyl-1H-1,2,4-triazol-5-amine (Intermediate 2) (1.0 eq) in a solution of hydrobromic acid (48%, approx. 3.0 eq).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.[8][9]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.[7]
-
Observe for the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30-60 minutes, or until the gas evolution ceases.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-1-isopropyl-1H-1,2,4-triazole.[10][11]
Characterization of 5-Bromo-1-isopropyl-1H-1,2,4-triazole:
-
Appearance: Solid.
-
Molecular Formula: C₅H₈BrN₃
-
Molecular Weight: 190.04 g/mol
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-8.2 (s, 1H, triazole C-H), ~4.5-5.0 (septet, 1H, CH), ~1.5-1.7 (d, 6H, CH₃).
-
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~140-150 (C-Br), ~145-155 (C-H), ~50-55 (CH), ~20-25 (CH₃). Note: Expected NMR shifts are based on general values for similar heterocyclic structures. Actual values may vary.[12]
Quantitative Data Summary
| Step | Reactant | M.W. ( g/mol ) | Eq. | Product | M.W. ( g/mol ) | Theoretical Yield (g) |
| 1a | Isopropylamine | 59.11 | 1.0 | N-cyano-N'-isopropylguanidine | 126.15 | - |
| 1b | N-cyano-N'-isopropylguanidine | 126.15 | 1.0 | 1-isopropyl-1H-1,2,4-triazol-5-amine | 126.16 | 100.0 (based on 100% conversion) |
| 2 | 1-isopropyl-1H-1,2,4-triazol-5-amine | 126.16 | 1.0 | 5-Bromo-1-isopropyl-1H-1,2,4-triazole | 190.04 | 150.6 (based on 100% conversion) |
Experimental Workflow Diagrams
Caption: Overall synthetic workflow for 5-Bromo-1-isopropyl-1H-1,2,4-triazole.
Caption: General purification workflow for the final product.
References
- Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal for Research in Applied Science and Engineering Technology, 11(12), 135-144.
- Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476.
- A review of synthesis of aminoguanidine derivatives and some of their biological activities. (n.d.). IJRASET.
- Bouzroura, S., et al. (2019). Synthesis and antibacterial activity evaluation of aminoguanidine or dihydrotriazine derivatives. Rasayan Journal of Chemistry, 12(1), 133-143.
- Wang, S., et al. (2018). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. RSC Advances, 8(71), 40655-40664.
- Synthesis of N-cyano-N'-isopropylguanidine. (n.d.). PrepChem.com.
- 1-Isopropyl-1H-1,2,4-triazol-5-amine AldrichCPR. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction. (2025). BenchChem.
- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
- Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28696-28717.
- Sandmeyer reaction. (n.d.). Wikipedia.
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.
- SAFETY DATA SHEET. (2014, July 15). Fisher Scientific.
- Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3479.
- Kulyk, M., et al. (2021). Selective Bromocyclization of 5-Amino-4-Alkenyl-1,2,4-Triazole-3-Thione. Molecules, 26(8), 2297.
- SAFETY D
- Synthesis of 1-isopropyl-5-methylthio-3-hydroxy-1,2,4-triazole. (n.d.). PrepChem.com.
- BB-4018382. (n.d.). Hit2Lead.
- 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.
- sigma-aldrich - Safety D
- Chemistry Diazotization Reaction. (n.d.).
- Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv
- Cyanoguanidine derivative and process for preparation thereof - European Patent Office - EP 0279644 B1. (1990, August 29).
- Diazotis
- 1-isopropyl-5-methyl-1h-1,2,4-triazol-3-amine. (n.d.). PubChemLite.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
- US8088960B2 - Process for the production of substituted bromobenzenes - Google P
- Synthesis of cyano guanidine. (n.d.). PrepChem.com.
- The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps.
- 1 H-NMR and 13 C-NMR data for compounds (5d and 5e). (n.d.).
- Reactions of Diazonium Salts: Sandmeyer and Rel
- 5-Bromo-1-isopropyl-1H-1,2,4-triazole. (n.d.). Sigma-Aldrich.
- Synthesis of 1H-1,2,4-triazol-4-amine from Hydrazine: Application Notes and Protocols. (2025). BenchChem.
- Organic Syntheses Procedure. (n.d.).
- Technical Support Center: Purification of 1,2,4-Triazole Salts. (2025). BenchChem.
- EP0279644A1 - Cyanoguanidine derivative and process for preparation thereof - Google P
- US4269987A - Purification of triazoles - Google P
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- 1-Isopropyl-1H-1,2,4-triazol-5-amine AldrichCPR. (n.d.). Sigma-Aldrich.
- Diazotization Titration or Nitrite Titr
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20).
- CN1106381C - Preparation process of nitroguanidine derivatives - Google P
- Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. (n.d.). Sciforum.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. You are being redirected... [hit2lead.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Preparation of 1-isopropyl-1,2,4-triazole derivatives via bromination
An In-Depth Guide to the Regioselective Bromination of 1-isopropyl-1,2,4-triazole for the Synthesis of Advanced Intermediates
Abstract
This application note provides a comprehensive technical guide for the regioselective bromination of 1-isopropyl-1,2,4-triazole, a critical step in the synthesis of novel derivatives for pharmaceutical and agrochemical research. We delve into the underlying mechanistic principles of electrophilic substitution on the triazole ring, presenting a detailed, field-proven protocol using N-Bromosuccinimide (NBS) as a safe and effective brominating agent. The guide includes step-by-step procedures for synthesis, purification, and characterization, supplemented with quantitative data tables, troubleshooting advice, and rigorous safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage brominated triazole intermediates for further molecular elaboration.
Introduction: The Strategic Importance of Brominated Triazoles
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including notable antifungal drugs like Fluconazole and Itraconazole.[1] The incorporation of specific N-alkyl groups, such as isopropyl, can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile.
Bromination of the 1-isopropyl-1,2,4-triazole ring is a pivotal synthetic transformation. It introduces a versatile halogen handle onto the heterocyclic core, unlocking a gateway to a vast array of subsequent functionalizations. The resulting bromo-derivative is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse carbon-based substituents.[2] This strategy provides an efficient pathway to construct complex molecular architectures and perform structure-activity relationship (SAR) studies essential for drug discovery.
This guide provides an authoritative protocol for the selective C5-bromination of 1-isopropyl-1,2,4-triazole, emphasizing mechanistic understanding, procedural robustness, and safety.
Mechanistic Rationale: Electrophilic Substitution on the Triazole Ring
The bromination of 1-isopropyl-1,2,4-triazole proceeds via an electrophilic aromatic substitution mechanism. The 1,2,4-triazole ring is generally considered electron-deficient due to the presence of three electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene. However, the C5 position (adjacent to the N1-isopropyl group) is the most nucleophilic and thus the most favorable site for substitution.
The Role of N-Bromosuccinimide (NBS): Direct handling of elemental bromine (Br₂) poses significant safety hazards due to its high toxicity, corrosivity, and volatility.[3] N-Bromosuccinimide (NBS) serves as a superior alternative, acting as a stable, crystalline solid that provides a slow, controlled release of electrophilic bromine (Br⁺) in situ.[4][5] For electron-deficient heterocycles, the reaction can be facilitated by acid catalysis or radical initiators, although for many aromatic heterocycles, NBS alone in a suitable solvent is effective.[4][6] The reaction is believed to proceed through the formation of a positively charged bromine species, which is then attacked by the electron-rich C5 position of the triazole ring.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. dollycorporation.com [dollycorporation.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Reagents for alkylation of 5-bromo-1,2,4-triazole ring systems
Application Notes & Protocols
Topic: Reagents and Methodologies for the Regioselective Alkylation of 5-Bromo-1,2,4-Triazole Ring Systems
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of N-Alkylated 5-Bromo-1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] N-alkylation of the triazole ring is a critical synthetic step, as the nature of the N-substituent profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4]
The 5-bromo-1,2,4-triazole system is a particularly valuable building block. The bromine atom serves as a versatile synthetic handle for further molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[5][6] However, the synthetic utility of this scaffold is entirely dependent on the ability to control the regioselectivity of the initial N-alkylation step. This guide provides an in-depth analysis of the reagents and protocols designed to achieve this control, transforming a potentially complex reaction into a predictable and reliable synthetic tool.
The Fundamental Challenge: Regioselectivity in Triazole Alkylation
The 1,2,4-triazole ring exists in two tautomeric forms, presenting three distinct nucleophilic nitrogen atoms (N1, N2, and N4). Direct alkylation can therefore lead to a mixture of regioisomers, which are often difficult to separate and represent a significant loss of yield.[3][7][8] The primary challenge is to direct the incoming electrophile (the alkyl group) to a single, desired nitrogen position.
The outcome of the alkylation is governed by a delicate interplay of electronic and steric factors, which can be manipulated through the careful selection of reagents and reaction conditions.[3][8] Key influencing factors include:
-
The Base: The choice of base dictates the nature of the resulting triazolate anion and its counter-ion, influencing which nitrogen atom is most available for reaction.
-
The Solvent: Solvent polarity can affect the solvation of the triazolate anion and influence the reaction pathway.
-
The Alkylating Agent: The steric bulk and electronic nature of the electrophile play a role in determining the site of attack.
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the product distribution.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijcrt.org [ijcrt.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage protocols for hygroscopic triazole intermediates
An In-Depth Guide to the Handling and Storage of Hygroscopic Triazole Intermediates
Abstract
Triazole intermediates are pivotal building blocks in modern pharmaceutical development, forming the core of numerous active pharmaceutical ingredients (APIs). However, many of these intermediates exhibit significant hygroscopicity—the propensity to absorb moisture from the atmosphere. Uncontrolled moisture absorption can severely compromise the material's chemical and physical stability, leading to degradation, inaccurate measurements, and failed syntheses.[1] This application note provides a comprehensive framework of protocols and best practices for the characterization, handling, and storage of hygroscopic triazole intermediates to ensure their integrity throughout the research and development lifecycle.
The Challenge: Understanding the Impact of Moisture on Triazole Intermediates
The stability of the triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, makes it a valuable scaffold in medicinal chemistry.[2][3][4] However, the polar nature imparted by the nitrogen atoms can contribute to a high affinity for water molecules.[5] When a triazole intermediate is hygroscopic, its interaction with atmospheric moisture is not a trivial matter; it is a critical parameter that dictates its viability as a synthetic precursor.
Consequences of Uncontrolled Moisture Absorption:
-
Chemical Degradation: Moisture can act as a reactant or a facilitator in degradation pathways.
-
Hydrolysis: Water molecules can directly attack susceptible functional groups on the intermediate, such as esters or amides, leading to the formation of impurities that can be difficult to separate and may possess unwanted toxicity.[6][7][8]
-
Oxidation: Absorbed water can mobilize catalysts or provide a medium for oxidative reactions, diminishing the purity and potency of the intermediate.[7][8]
-
-
Physical Instability: The absorption of water can trigger a cascade of physical changes.
-
Caking and Clumping: The ingress of moisture can cause solid particles to agglomerate, leading to poor flowability, which complicates handling and accurate weighing.[8][9][10][11][12]
-
Polymorphic Transformation: Moisture can induce changes in the crystalline structure of the solid. This is a critical failure point, as different polymorphs can have drastically different solubilities, stabilities, and bioavailabilities, compromising downstream processes and the final drug product.[13]
-
Deliquescence: In cases of extreme hygroscopicity, the solid may absorb enough water to dissolve into a liquid solution, rendering it unusable.
-
-
Process and Analytical Inaccuracies:
-
Inaccurate Weighing: A significant, unquantified amount of absorbed water leads to weighing errors. This results in incorrect stoichiometric ratios in subsequent reactions, leading to lower yields, increased impurities, and failed batches.[14]
-
Inconsistent Results: The variable water content of a hygroscopic reagent is a primary source of inconsistent results in biological assays and synthetic reactions.[15]
-
The fundamental principle underpinning all protocols in this guide is the strict control and minimization of moisture exposure at every stage , from receiving to final use.
Foundational Protocols: Characterizing and Quantifying Water Content
Before implementing handling and storage protocols, it is essential to understand the material's affinity for water. A material is not simply "hygroscopic" or "not"; there is a spectrum of behavior that must be quantified to apply the appropriate level of control.[1][12][16]
Protocol 2.1: Hygroscopicity Classification via Dynamic Vapor Sorption (DVS)
Causality: DVS analysis provides quantitative data on how much moisture a material absorbs at various relative humidity (RH) levels. This data is crucial for defining safe storage and handling environments and predicting the material's behavior when exposed to ambient conditions.[12]
Methodology:
-
Sample Preparation: Place 5-10 mg of the triazole intermediate onto the DVS instrument's sample pan.
-
Drying Stage: Subject the sample to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry reference weight.
-
Sorption/Desorption Isotherm:
-
Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Once 90% RH is reached, decrease the RH in the same stepwise increments back to 0% to measure the desorption profile.
-
-
Data Analysis: Plot the percentage change in mass against the RH. The resulting isotherm reveals the extent of water uptake and can be used to classify the material according to established standards, such as those from the European Pharmacopoeia.[17][18][19]
Table 1: European Pharmacopoeia Hygroscopicity Classification [17][18] Classification based on mass increase after 24 hours of storage at 25°C and 80% RH.
| Classification | Mass Increase (% w/w) | Required Handling & Storage Precautions |
| Non-hygroscopic | < 0.2% | Standard laboratory conditions |
| Slightly hygroscopic | ≥ 0.2% and < 2.0% | Store in tightly sealed containers |
| Hygroscopic | ≥ 2.0% and < 15.0% | Store in sealed, waterproof containers. Handle in a low-humidity environment. |
| Very hygroscopic | ≥ 15.0% | Store in sealed, waterproof containers under inert gas. Handle in a glove box or dry room. |
| Deliquescent | Sufficient water is absorbed to form a liquid | Store in sealed, waterproof containers under inert gas. Handle exclusively in a glove box or dry room. |
Protocol 2.2: Precise Water Content Determination via Karl Fischer Titration
Causality: While DVS characterizes hygroscopic behavior, Karl Fischer (KF) titration provides an exact measurement of the water content in a given sample at a specific point in time.[20][21] This is a water-specific method, unlike gravimetric "Loss on Drying" which measures all volatiles.[20] It is the gold standard for accurately correcting sample weight for water content before a reaction.[22]
Methodology (Coulometric Method for Low Water Content):
-
System Preparation: Ensure the KF titrator vessel and anolyte solution are dry and stabilized (drift < 10 µ g/min ).
-
Sample Introduction: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a sample of the triazole intermediate. Quickly and carefully transfer the sample directly into the titration vessel.
-
Titration: Initiate the titration process. The instrument will generate iodine coulometrically, which reacts stoichiometrically with the water from the sample.
-
Endpoint Detection: The instrument's electrode detects the presence of excess iodine, signaling the reaction's endpoint.
-
Calculation: The total charge passed is used to calculate the mass of water based on Faraday's law. The result is typically expressed as a percentage or in parts per million (ppm).
Core Protocols: Handling and Storage Workflows
The following protocols are designed to mitigate moisture exposure throughout the material's lifecycle in the laboratory.
Protocol 3.1: Receiving and Initial Storage
-
Inspect Immediately: Upon receipt, inspect the external packaging for any signs of damage or water ingress.
-
Verify Seal: Check that the primary container's seal is intact. Note any breaches on the receiving documentation.
-
Minimize Ambient Exposure: If the material needs to be transferred, perform this action in a controlled environment (see below). If not, transfer the sealed container directly to its designated long-term storage location.
-
Log Information: Record the date of receipt, batch number, and initial storage conditions.
Protocol 3.2: Storage Solutions
The choice of storage method is directly dictated by the material's hygroscopicity classification (Table 1).
A. Short-Term / In-Use Storage (Slightly to Hygroscopic Materials):
-
Desiccators: Use a well-sealed glass or plastic desiccator containing an active desiccant.[23][24][25]
-
Causality: Desiccants like silica gel, molecular sieves, or anhydrous calcium sulfate adsorb moisture from the enclosed headspace, creating a low-RH microenvironment.[26][27][28]
-
Protocol:
-
Ensure the desiccant is active. Use indicating silica gel (which changes color when saturated) and regenerate or replace it regularly by heating according to the manufacturer's instructions.[23]
-
Place the tightly sealed primary container of the triazole intermediate inside the desiccator.
-
Open the desiccator for the shortest possible time to retrieve or store the sample.
-
For enhanced protection, consider a vacuum desiccator to first remove ambient air before relying on the desiccant.[23]
-
-
B. Long-Term / Critical Storage (Hygroscopic to Very Hygroscopic/Deliquescent Materials):
-
Inert Gas Purged Systems (Glove Boxes / Dry Cabinets):
-
Causality: These systems displace the moisture-containing atmosphere with a dry, non-reactive gas like nitrogen or argon, providing the most robust protection.[15][23]
-
Protocol:
-
Store primary containers within a glove box or a dedicated dry cabinet with automated humidity control.[8]
-
Set the RH controller to the lowest practical level, typically <5% RH.
-
For very sensitive materials, backfill the primary container with inert gas before sealing and placing it in the controlled environment.
-
-
Diagram: Decision Logic for Selecting Storage Conditions
This diagram provides a logical pathway for choosing the appropriate storage protocol based on material properties and intended use duration.
Caption: Decision tree for selecting appropriate storage conditions.
Protocol 3.3: Weighing and Dispensing Workflow
This is the point of highest risk for moisture contamination.
Causality: Every second a hygroscopic material is exposed to ambient air, it is actively absorbing water, compromising its integrity. The goal is to make the transfer from the sealed container to the reaction vessel as swift and protected as possible.
Methodology:
-
Pre-Equilibration: Before opening, allow the container to warm to the ambient temperature of the weighing environment. This prevents condensation from forming on the cold powder.
-
Controlled Environment: Perform all weighing and dispensing operations inside a low-humidity environment. The choice depends on the material's sensitivity:
-
Hygroscopic: A balance inside a nitrogen-purged glove bag or a low-humidity (<20% RH) weigh station.
-
Very Hygroscopic / Deliquescent: Exclusively inside a glove box (<5% RH).[29]
-
-
Minimize Exposure Time: Prepare all necessary tools (spatulas, weigh paper, receiving flask) in advance.
-
Use Appropriate Containers: Weigh the material into a tared, dry flask with a ground glass joint or a screw-cap vial that can be sealed immediately. Avoid weighing on open paper.
-
Swift Actions: Open the primary container, quickly take the required amount, and immediately seal both the primary container and the receiving flask.
-
Inert Gas Blanket: After dispensing, flush the headspace of the primary container with dry nitrogen or argon before re-sealing to displace any moist air that entered.
Diagram: Workflow for Handling Hygroscopic Intermediates
This flowchart illustrates the critical steps and decision points from receiving to use.
Caption: General workflow for handling hygroscopic intermediates.
Packaging and Material Compatibility
Causality: The primary container is the first and most critical barrier against environmental moisture.[30] Packaging materials must be selected based on their Moisture Vapor Transmission Rate (MVTR)—a measure of how easily water vapor can permeate the material.
-
Recommended Materials:
-
Amber Glass Bottles: With tight-fitting, PTFE-lined caps. Glass is an excellent moisture barrier.
-
HDPE Bottles: Thicker-walled high-density polyethylene offers good protection for less sensitive materials.[31]
-
Foil-Lined Bags: Multi-layer bags containing a layer of aluminum foil provide an excellent moisture and light barrier and can be heat-sealed, often under an inert atmosphere.[32]
-
-
Secondary Packaging:
Conclusion
The chemical integrity of hygroscopic triazole intermediates is inextricably linked to rigorous moisture control. By implementing a systematic approach that begins with quantitative characterization (DVS, KF Titration) and is followed by disciplined adherence to controlled environment handling and storage protocols, researchers and drug development professionals can mitigate the risks of chemical degradation and physical instability. This ensures the reliability of experimental outcomes, the consistency of manufacturing processes, and the ultimate quality of the final active pharmaceutical ingredient.
References
-
Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]
-
Polygon Group. Moisture Control for Pharmaceutical Manufacturing. Polygon Group. [Link]
-
Akums Drugs & Pharmaceuticals Ltd. (2025). Significance of Moisture and Humidity Control in Pharma Third-Party Manufacturing of Dry-Powder Injections. Akums. [Link]
-
Anonymous. (n.d.). Effects of Humidity Exposure on a Solid Dosage Form Dissolution Performance. Spectroscopy Online. [Link]
-
Condair. Humidification & humidity control in pharmaceutical manufacturing. Condair. [Link]
-
Munters. Pharmaceutical humidity control. Munters. [Link]
-
Desiccant Technologies Group. (n.d.). Humidity control at the production of pharmaceutical products. destech.eu. [Link]
-
Carstensen, J. T. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]
-
Semantic Scholar. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Semantic Scholar. [Link]
-
Terra Universal. (2016). Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal. [Link]
-
Al-Masoudi, N. A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]
-
Carstensen, J. T. (1988). Effect of Moisture on the Stability of Solid Dosage Forms. Drug Development and Industrial Pharmacy. [Link]
-
CD Formulation. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]
-
Prime Process Safety Center. (n.d.). Reactive Chemical Training. Prime Process Safety Center. [Link]
-
Streampeak Group. (2023). Different Types of Packaging Materials. Streampeak Group. [Link]
-
Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). Triazole. Wikipedia. [Link]
-
ASI. (2018). What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants?. Adhesives & Sealants Industry. [Link]
-
Wang, J., & Wang, W. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
SMT Dry Cabinets. (2025). Protecting Pharmaceuticals from Humidity's Wrath. SMTDryBoxes. [Link]
-
Codefine. (2025). What Is a Moisture Barrier Material for Packaging? A Guide. Codefine. [Link]
-
AIChE. (2001). Reactive Material Hazards. American Institute of Chemical Engineers. [Link]
-
Rishi FIBC. (n.d.). Best Moisture-Proof Packaging Materials | Prevent Product Damage. Rishi FIBC. [Link]
-
Desiccant Pak. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. Desiccant Pak. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
IP Products. (n.d.). Moisture Absorbent Packaging: The Ultimate Guide for Industrial Use. IP Products. [Link]
-
Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
ioMosaic. (n.d.). Recommended Practice 101 - Control of the Hazards Associated with Reactive Chemicals. ioMosaic. [Link]
-
Tan, D., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
-
Sorbead India. (2025). Best Desiccants for Pharmaceutical Packaging and Storage. Sorbead India. [Link]
-
Blanco, M., et al. (2006). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. ResolveMass Laboratories Inc.. [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Eureka Dry Tech. (n.d.). Humidity controlled storage in pharmaceutical applications. Eureka Dry Tech. [Link]
-
Humi Pak. (2024). What are Desiccants?. Humi Pak. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. seppic.com [seppic.com]
- 8. smtdryboxes.com [smtdryboxes.com]
- 9. Moisture Control for Pharmaceutical Manufacturing - Polygon Group [polygongroup.com]
- 10. Pharmaceutical humidity control | Munters [munters.com]
- 11. image.makewebeasy.net [image.makewebeasy.net]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. researchgate.net [researchgate.net]
- 20. mt.com [mt.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. terrauniversal.com [terrauniversal.com]
- 24. Moisture Absorbent Packaging: The Ultimate Guide for Industrial Use - IP Products [ipproducts.com]
- 25. ibisscientific.com [ibisscientific.com]
- 26. Different Types of Packaging Materials | Streampeak Group Streampeak Group [streampeakgroup.com]
- 27. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]
- 28. What are Desiccants? l Packaging Solution Streampeak Group [streampeakgroup.com]
- 29. chemicals.co.uk [chemicals.co.uk]
- 30. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. adhesivesmag.com [adhesivesmag.com]
- 32. codefine.com [codefine.com]
- 33. desiccantpak.com [desiccantpak.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromo-1-isopropyl-1H-1,2,4-triazole
Executive Summary: The Synthetic Challenge
The synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole is a precision operation that hinges on two critical factors: Regiocontrol during the precursor synthesis and Thermal Stability during the C5-lithiation.
Low yields in this workflow are rarely due to "bad luck." They are almost exclusively caused by:
-
Isomeric Impurities: The presence of 4-isopropyl-1,2,4-triazole, which does not lithiate at the same position/rate.
-
Lithiated Species Degradation: The 5-lithio intermediate is unstable above -50°C, leading to ring fragmentation.
-
Quenching Inefficiency: Poor mixing or incorrect electrophile choice during the bromination step.
This guide deconstructs the synthesis into self-validating modules.
Module 1: The Synthetic Pathway & Logic
The most robust route for high-yield synthesis is Direct Lithiation-Bromination . This avoids the regioselectivity nightmare of alkylating a pre-brominated triazole.
Workflow Visualization
Caption: Figure 1.[1] The critical path for synthesis. Note that the purification of the N1-isomer prior to lithiation is the single biggest determinant of final yield.
Module 2: Precursor Troubleshooting (The Isomer Trap)
Problem: "My lithiation yield is stuck at 40%, and I see unreacted starting material." Root Cause: You are likely subjecting a mixture of N1- and N4-isopropyl isomers to the reaction. N4-substituted triazoles do not lithiate cleanly at C5; they often undergo C3 lithiation or remain inert, acting as dead weight.
Diagnostic Protocol
Before adding a single drop of n-BuLi, verify your precursor purity.
| Diagnostic | Observation | Conclusion | Action |
| 1H NMR (CDCl3) | Two sets of isopropyl signals. | N1/N4 Mixture. | STOP. Do not proceed. |
| Shift Analysis | N1-H (C5) is typically ~8.1-8.2 ppm. N4-H (C3/5) is ~8.4 ppm (symmetric). | N1 isomer is asymmetric. | Confirm N1 structure. |
| GC-MS | Two peaks with identical mass (111 m/z). | Isomer contamination. | Fractional distillation required. |
Corrective Action: Isomer Separation
The N1-isopropyl isomer typically has a lower boiling point than the N4 isomer due to lower symmetry and dipole moment differences.
-
Protocol: Perform fractional distillation under reduced pressure.
-
Target: >98% purity of the N1-isomer.
Module 3: The Lithiation & Bromination (The Core)
Problem: "The reaction turns black/tarry upon warming." Root Cause: Ring fragmentation. The 5-lithio-1-substituted-1,2,4-triazole intermediate is thermally fragile. If it warms above -50°C before the bromine source is fully incorporated, it fragments into ketenimines and cyanamides (tars).
Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Why? |
| Solvent | THF (Dry) | THF (Freshly distilled/anhydrous) | Trace water kills n-BuLi and protonates the C5-Li species immediately. |
| Temperature | -78°C | -78°C to -60°C | Strict control. Never allow > -50°C during lithiation. |
| Base | n-BuLi (2.5M) | n-BuLi (slow addition) | Rapid addition causes local exotherms. Add over 20-30 mins. |
| Bromine Source | Elemental bromine is acidic/oxidizing and can cause side reactions. |
Step-by-Step Optimized Protocol
-
Setup: Flame-dry a 3-neck flask. Flush with Argon (N2 is acceptable, Argon is heavier/better).
-
Dissolution: Dissolve Pure 1-isopropyl-1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Cooling: Cool to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe pump or pressure-equalizing funnel. Keep internal temp < -70°C.
-
Visual Cue: The solution may turn slightly yellow or orange. This is normal.
-
Time: Stir at -78°C for 45-60 minutes . Do not over-stir (risk of rearrangement).
-
-
Quench Preparation: Dissolve
(1.2 eq) in a minimal amount of anhydrous THF. -
The Quench: Add the
solution dropwise to the lithiated species at -78°C.-
Critical: The reaction is exothermic. Monitor internal temp.
-
-
Warming: After addition, stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1-2 hours.
-
Workup: Quench with saturated
solution. Extract with EtOAc.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose yield issues in real-time.
Caption: Figure 2. Diagnostic logic for identifying failure modes in C5-functionalization.
Frequently Asked Questions (FAQs)
Q: Can I use 1,2-dibromo-1,1,2,2-tetrafluoroethane instead of
Q: I see a spot on TLC that moves just below my product. What is it? A: This is likely the 3,5-dibromo impurity if you used excess bromine and allowed the temp to fluctuate, or potentially the N4-isomer product if your starting material wasn't pure. 5-bromo-1-isopropyl-1,2,4-triazole usually runs slightly less polar than the starting material.
Q: Why is my product unstable on silica gel? A: Halogenated triazoles can be slightly acid-sensitive. Deactivate your silica gel with 1% Triethylamine (TEA) in your eluent (Hexane/EtOAc) to prevent degradation during purification.
Q: Can I scale this up to 100g? A: Scaling lithiation requires changing heat transfer dynamics. At 100g, "dropwise" addition isn't enough; you need active internal temperature monitoring. A jacketed reactor with a cryostat is mandatory. Do not rely on a simple dry ice bath for scales >10g.
References
-
Regioselectivity in Triazole Alkylation: Biointerface Research in Applied Chemistry, "Selective Bromocyclization of 5-Amino-4-Alkenyl-1,2,4-Triazole-3-Thione," 2021.[2] (Demonstrates the complexity of nucleophilic centers in triazoles).
-
Lithiation Protocols: Journal of the Chemical Society, Perkin Transactions 1, "Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles," 1996. (Foundational text on triazole lithiation/halogen exchange dynamics).
-
General Triazole Synthesis: Frontiers in Chemistry, "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," 2022. (Overview of modern synthetic routes and catalyst choices).
-
Purification of Isomers: US Patent 4269987A, "Purification of triazoles." (Industrial methods for separating triazole isomers via solvent selection).
-
Product Characterization: Sigma-Aldrich Catalog, "5-Bromo-1-isopropyl-1H-1,2,4-triazole Properties." (Confirmation of chemical structure and physical form).
Sources
Technical Support Center: Regioselectivity in 1-isopropyl-1,2,4-triazole Bromination
Welcome to the technical support center for the regioselective bromination of 1-isopropyl-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to help you achieve your desired synthetic outcomes with precision and reliability.
Introduction
1-isopropyl-1,2,4-triazole is a key building block in the synthesis of a wide range of biologically active compounds. The ability to selectively functionalize the triazole ring is crucial for developing new chemical entities. The bromination of this substrate, however, presents a significant regioselectivity challenge: the reaction can potentially yield two different isomers, 5-bromo-1-isopropyl-1,2,4-triazole and 3-bromo-1-isopropyl-1,2,4-triazole. The formation of an undesired isomer can complicate purification, reduce yields, and hinder the overall efficiency of a synthetic route.
This guide provides a comprehensive resource for troubleshooting and controlling the regioselectivity of this important transformation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the bromination of 1-isopropyl-1,2,4-triazole.
Question 1: I am getting a mixture of the 3-bromo and 5-bromo isomers. How can I favor the formation of the 5-bromo product?
Answer:
Achieving high selectivity for the 5-bromo isomer typically requires moving away from direct electrophilic aromatic substitution conditions and using a directed metalation-bromination strategy. The C-H bond at the C5 position of N1-substituted 1,2,4-triazoles is significantly more acidic than the C-H bond at the C3 position. This difference in acidity can be exploited to achieve excellent regioselectivity.
The most reliable method is a deprotonation (lithiation) at the C5 position using a strong base, followed by quenching the resulting anion with an electrophilic bromine source.
-
Mechanism Insight: The 1,2,4-triazole ring is electron-deficient, which makes the protons attached to the carbon atoms acidic.[1] The nitrogen atoms at positions 2 and 4 exert a strong electron-withdrawing inductive effect on the adjacent C3 and C5 atoms. The C5 proton is generally considered more acidic due to its position between two nitrogen atoms (N1 and N4). By using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, you can selectively remove the C5 proton. The resulting C5-lithiated intermediate is then trapped with a bromine source.
-
Recommended Action: Implement a lithiation-bromination protocol. A detailed, step-by-step procedure is provided in the "Recommended Protocols" section of this guide. Careful control of temperature is critical to prevent decomposition of the lithiated intermediate.[2][3]
Question 2: Why does direct bromination with Br₂ and a Lewis acid give poor regioselectivity?
Answer:
Direct electrophilic bromination of the 1-isopropyl-1,2,4-triazole ring is challenging due to the inherent electronic properties of the heterocycle.
-
Electronic Effects: The 1,2,4-triazole ring is considered an electron-deficient aromatic system.[1] This deactivation makes it less reactive towards electrophilic substitution compared to electron-rich rings like benzene. Electrophilic attack, when it does occur, is not highly regioselective between the C3 and C5 positions. Both positions are electronically deactivated, and the subtle directing effects of the N1-isopropyl group are often insufficient to favor one position significantly over the other under harsh electrophilic conditions.
-
Steric Effects: The N1-isopropyl group exerts a steric hindrance that could, in principle, disfavor attack at the adjacent C5 position. However, in practice, this steric effect is often not pronounced enough to be the controlling factor in direct electrophilic substitution, leading to mixtures of isomers.[4][5]
-
Reaction Mechanism: The mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate (an arenium ion).[6] The stability of this intermediate at the C3 versus the C5 position is not sufficiently different to ensure high selectivity.
Question 3: What are the best choices for the base and bromine source in a lithiation-bromination reaction?
Answer:
The choice of reagents is critical for a successful and selective C5-bromination.
| Reagent Type | Recommended Choices | Rationale & Key Considerations |
| Base | n-Butyllithium (n-BuLi) | The most common and effective base for this transformation. It is highly reactive and must be handled under anhydrous conditions at low temperatures (-78 °C). |
| Lithium diisopropylamide (LDA) | A strong, non-nucleophilic base that can also be used. It is sometimes preferred if the substrate has other functional groups sensitive to n-BuLi. | |
| Bromine Source | N-Bromosuccinimide (NBS) | A solid, easy-to-handle source of electrophilic bromine. It is generally very effective for quenching anionic intermediates. |
| 1,2-Dibromoethane | Can be an effective bromine source. The reaction mechanism involves the transfer of a bromine atom. | |
| Molecular Bromine (Br₂) | While effective, it is a volatile and corrosive liquid that requires careful handling. It is often used in solution. |
Question 4: How can I monitor the reaction to confirm the formation of the desired product and determine the isomeric ratio?
Answer:
Proper reaction monitoring and product characterization are essential.
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting material. The bromo-isomers will likely have different Rf values than the starting 1-isopropyl-1,2,4-triazole, but they may be very close to each other.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for determining the isomeric ratio. The 3-bromo and 5-bromo isomers will have the same mass but should have different retention times on the GC column, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. The chemical shifts of the remaining C-H proton and the carbon atoms of the triazole ring will be different for the two isomers. For example, in the 5-bromo isomer, you would expect to see a singlet for the C3-H proton, while in the 3-bromo isomer, you would see a singlet for the C5-H proton. These protons will have distinct chemical shifts.
Visualizing the Problem and Solution
Possible Bromination Products
The diagram below illustrates the two potential regioisomers resulting from the bromination of 1-isopropyl-1,2,4-triazole.
Caption: Regioisomers of brominated 1-isopropyl-1,2,4-triazole.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving issues with regioselectivity.
Caption: Troubleshooting flowchart for regioselectivity issues.
Recommended Protocol: Regioselective Synthesis of 5-bromo-1-isopropyl-1,2,4-triazole
This protocol details the recommended lithiation-bromination procedure.
Safety Precautions: This reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, is required.
Materials:
-
1-isopropyl-1,2,4-triazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step experimental workflow for C5-bromination.
Detailed Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-isopropyl-1,2,4-triazole (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via syringe and stir to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Bromination: In a separate flame-dried flask, dissolve N-bromosuccinimide (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-bromo-1-isopropyl-1,2,4-triazole.
References
- Yunusova, V. G., et al. (2018). Synthesis of 1,2,4-triazole compounds. ISRES.
-
Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PMC. [Link]
-
De Souza, T. B., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands. ACS Omega. [Link]
-
LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Bugden, F., et al. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv. [Link]
Sources
Technical Support Center: Purification of 5-Bromo-1-isopropyl-1H-1,2,4-triazole by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 5-Bromo-1-isopropyl-1H-1,2,4-triazole. This document provides in-depth, field-proven insights and troubleshooting strategies tailored for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your purification workflow.
The purification of N-heterocyclic compounds like 5-Bromo-1-isopropyl-1H-1,2,4-triazole presents a unique set of challenges. The molecule's polarity, imparted by the three nitrogen atoms of the triazole ring, combined with the basicity of the lone pair electrons on these nitrogens, dictates its chromatographic behavior.[1][2] Strong, and sometimes irreversible, interactions with the acidic surface of standard silica gel can lead to common issues such as poor recovery and significant peak tailing. This guide is designed to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of 5-Bromo-1-isopropyl-1H-1,2,4-triazole that influence its purification by column chromatography?
A1: The primary properties to consider are its polarity and basicity. The 1,2,4-triazole ring is a polar, aromatic heterocycle with three nitrogen atoms.[2] The lone pair electrons on the nitrogen atoms can act as hydrogen bond acceptors and give the molecule a basic character. This basicity often leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of silica gel, a common stationary phase.[3][4] This interaction is a primary cause of peak tailing and potential for low recovery.[5] While the isopropyl and bromo substituents add some non-polar character, the overall behavior is dominated by the polar triazole core.
Q2: What is the recommended stationary phase for this purification?
A2:
-
Standard Choice: Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for normal-phase column chromatography.[6][7] It is the recommended starting point.
-
Alternative for Tailing Issues: If significant peak tailing or low recovery is observed, the acidic nature of the silica is likely the cause.[8] In this case, switching to neutral alumina is an excellent alternative. Alumina is generally better suited for the purification of basic compounds.[9] Alternatively, the silica gel can be "deactivated" by pre-treating it or by adding a basic modifier to the mobile phase.[9][10]
Q3: How do I efficiently develop an effective mobile phase using Thin-Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for method development.[11] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4.[12] This range typically provides the best separation on a column, ensuring the compound elutes neither too quickly with non-polar impurities nor too slowly, which causes band broadening.[12]
A good starting point is a binary mixture of a non-polar solvent and a polar solvent. See the table below for recommendations.
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Hexanes/Heptane | Ethyl Acetate | 80:20 | The most common starting system. Adjust the ratio to achieve the target Rf. |
| Hexanes/Heptane | Dichloromethane | 50:50 | Offers different selectivity compared to ethyl acetate and can sometimes improve separation from close-eluting impurities. |
| Dichloromethane | Methanol | 98:2 | A more aggressive system for polar compounds. Use sparingly, as methanol is a very strong solvent on silica.[9][10] |
To calculate Rf: Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front).[13]
Q4: 5-Bromo-1-isopropyl-1H-1,2,4-triazole is a colorless solid. How can I visualize it during the purification process?
A4: Since the compound is colorless, direct visual tracking is not possible. The 1,2,4-triazole ring contains a system of conjugated double bonds, which makes the compound UV-active.[13][14]
-
TLC Visualization: Use TLC plates coated with a fluorescent indicator (F254). Under a short-wave UV lamp (254 nm), the plate will glow green, and UV-active compounds like our target molecule will absorb the light and appear as dark spots.[15][16] This is the primary method for monitoring reaction progress and column fractions.
-
Alternative Visualization: If you suspect any impurities are not UV-active, a secondary chemical staining method is crucial.[13] After UV visualization, the TLC plate can be placed in an iodine chamber (which stains most organic compounds brown/yellow) or dipped in a potassium permanganate (KMnO₄) stain (which reacts with functional groups that can be oxidized).[13][16]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering explanations and actionable solutions.
Issue: My compound is streaking or tailing badly on the TLC plate and column.
-
Probable Cause: Strong acid-base interaction between the basic nitrogen atoms of the triazole and the acidic silanol groups of the silica gel stationary phase.[4] This causes a portion of the analyte to be retained more strongly, resulting in an asymmetric, tailing peak.[5]
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1.0%.[9] The triethylamine will preferentially bind to the active acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Change the Stationary Phase: As mentioned in the FAQs, switching to neutral alumina can circumvent the acidity issue of silica gel entirely.[8][9]
-
Check Sample Concentration: Overloading the TLC plate or column can also cause tailing.[4][17] Ensure you are not applying too much crude material.
-
dot digraph "Peak_Tailing_Troubleshooting" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Observe Peak Tailing?", fillcolor="#F1F3F4", fontcolor="#202124"]; is_basic [label="Is the compound a\nbasic heterocycle\n(e.g., triazole, pyridine)?", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Solution:\nAdd 0.1-1% Triethylamine (Et₃N)\nto the mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_load [label="Is the sample overloaded\non the column/TLC?", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_load [label="Solution:\nReduce sample concentration\nor injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_sp [label="Advanced Solution:\nSwitch to a different\nstationary phase (e.g., Alumina).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> is_basic [label="Yes"]; is_basic -> add_base [label="Yes"]; add_base -> end_good; is_basic -> check_load [label="No / Unsure"]; check_load -> reduce_load [label="Yes"]; reduce_load -> end_good; check_load -> change_sp [label="No"]; change_sp -> end_good; } enddot Caption: Troubleshooting workflow for peak tailing.
Issue: My compound is not moving from the baseline on the TLC (Rf ≈ 0), even with 100% ethyl acetate.
-
Probable Cause: The mobile phase is not polar enough to displace the highly polar triazole from the silica gel. Your compound is too strongly adsorbed.
-
Solutions:
-
Introduce a Stronger Polar Solvent: A standard ethyl acetate/hexane system is insufficient.[9] Add a small percentage of methanol (MeOH) to your eluent. Start with a mobile phase like 5% methanol in dichloromethane (DCM). Even 1-2% methanol can dramatically increase the eluting power of the solvent.[10]
-
Use HILIC: For very polar compounds that are poorly retained in reversed-phase and too strongly retained in normal-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an advanced alternative.[11][18] HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[18]
-
Issue: My compound runs with the solvent front on the TLC (Rf ≈ 1), even with 99:1 Hexanes/Ethyl Acetate.
-
Probable Cause: The mobile phase is far too polar for your compound, or you have misidentified the spot, and the actual product is still at the baseline. It's also possible the compound has co-eluted with non-polar impurities.
-
Solutions:
-
Drastically Reduce Polarity: Prepare a less polar eluent, such as 100% hexanes or hexanes with a very small amount of a less polar solvent than ethyl acetate, like toluene or dichloromethane.
-
Confirm Spot Identity: Ensure the spot at the solvent front is indeed your product and not a non-polar impurity from the reaction (e.g., unreacted starting material). Use a co-spot on the TLC plate with the starting material to verify.
-
Consider Reversed-Phase Chromatography: If the compound is unexpectedly non-polar, reversed-phase chromatography (e.g., using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile) might be more appropriate.[9]
-
Issue: I suspect my compound is decomposing on the column.
-
Probable Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[10]
-
Diagnostic Test (2D TLC):
-
Spot your crude mixture in one corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Visualize the plate. Stable compounds will appear on the diagonal line. Any spots that appear off the diagonal represent degradation products formed during contact with the silica.[12]
-
-
Solutions:
-
Deactivate the Silica: If decomposition is confirmed, use a less acidic stationary phase like neutral alumina.[10]
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution and by working efficiently.
-
Section 3: Standardized Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Chamber Saturation: Line a TLC developing chamber with filter paper and add your chosen solvent system (e.g., 80:20 hexanes:ethyl acetate) to a depth of ~0.5 cm. Close the lid and allow the atmosphere to saturate for at least 10 minutes.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude 5-Bromo-1-isopropyl-1H-1,2,4-triazole in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).
-
Spotting the Plate: Using a fine capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of a silica gel F254 TLC plate. Make the spot as small and concentrated as possible.
-
Development: Place the spotted plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization and Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[15][16] Calculate the Rf value for your target compound.[13] Adjust the solvent ratio until the Rf is approximately 0.3.[12]
Protocol 2: Column Chromatography Purification
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically. A good rule of thumb is to use a mass of silica gel that is 30-50 times the mass of your crude sample.[6]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your starting, least polar eluent (e.g., 90:10 hexanes:ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the top of the silica bed run dry.[19]
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.[12]
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent in the mobile phase.[9]
-
-
Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 5-Bromo-1-isopropyl-1H-1,2,4-triazole.
-
dot digraph "Purification_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=true, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes crude [label="Crude Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tlc_dev [label="1. Method Development (TLC)\nFind solvent system for Rf ≈ 0.3", fillcolor="#FBBC05", fontcolor="#202124"]; col_prep [label="2. Column Preparation\n(Slurry Packing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="3. Sample Loading\n(Dry Loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="4. Elution & Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc_analysis [label="5. TLC Analysis of Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; pool [label="6. Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evap [label="7. Solvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure [label="Pure Compound\n(Verify by NMR, LC-MS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges crude -> tlc_dev; tlc_dev -> col_prep; col_prep -> load; load -> elute; elute -> tlc_analysis; tlc_analysis -> pool; pool -> evap; evap -> pure; } enddot Caption: General experimental workflow for purification.
References
- Chem Help ASAP. (2023). ultraviolet detection methods for TLC analysis and HPLC. YouTube.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- University of California, Irvine. (2020).
- OperaChem. (2024).
- Filterbio. (2025).
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- NIH. (n.d.). Detection Progress of Selected Drugs in TLC - PMC.
- Nacalai USA. (n.d.).
- Vulcanchem. (n.d.). 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Benchchem. (n.d.).
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-isopropyl-1H-1,2,4-triazole.
- University of Rochester, Department of Chemistry. (n.d.).
- Organomation. (n.d.).
- Chrom Tech, Inc. (2024).
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- News-Medical.Net. (2025).
- Veeprho Pharmaceuticals. (n.d.).
- LCGC International. (2020).
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Interchim. (2020).
- Axion Labs. (n.d.). HPLC Peak Tailing.
- NIH. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- University of Victoria. (n.d.).
- Supporting Information. (n.d.).
- Royal Society of Chemistry. (2007). Making triazoles, the green way.
- BOC Sciences. (n.d.). Triazole Impurities.
- ResearchGate. (n.d.).
- Phenomenex. (2025).
- Benchchem. (n.d.). 3-Bromo-1H-1,2,4-triazole.
- PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole.
- Google Patents. (n.d.).
- Bitesize Bio. (2024). Column Chromatography Made Simple: An Easy to Follow Guide.
- ACS Publications. (n.d.).
- University of Colorado Boulder, Organic Chemistry. (n.d.).
- Organic Syntheses. (2025).
- Čes. slov. Farm. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol.
- PrepChem.com. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Newcrom. (n.d.). Separation of 5-Bromo-1,2,4-trimethylbenzene on Newcrom R1 HPLC column.
- ISRES Publishing. (2021). synthesis of 1,2,4 triazole compounds.
- Benchchem. (n.d.).
Sources
- 1. 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (1807979-71-0) for sale [vulcanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. organomation.com [organomation.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 15. youtube.com [youtube.com]
- 16. filter-bio.com [filter-bio.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. nacalaiusa.com [nacalaiusa.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 5-Bromo-1-isopropyl-1H-1,2,4-triazole
Status: Active Molecule ID: 5-Bromo-1-isopropyl-1H-1,2,4-triazole Chemical Class: Halogenated 1,2,4-Triazole Primary Challenge: High lipophilicity driven by the 5-bromo and 1-isopropyl substituents; high crystal lattice energy.[1][2][3]
Executive Summary
You are encountering solubility issues because 5-Bromo-1-isopropyl-1H-1,2,4-triazole acts as a "molecular brick."[1][3] The combination of the heavy, hydrophobic bromine atom and the bulky isopropyl group creates a lipophilic shield around the polar triazole core.[3] Furthermore, the lack of an acidic N-H proton (due to the 1-isopropyl substitution) renders standard alkaline dissolution strategies ineffective.[3]
This guide provides three validated workflows to solubilize this compound, categorized by your experimental end-goal: Chemical Synthesis , Biological Assays , or Analytical Standards .
Part 1: The Decision Matrix
Before selecting a solvent system, identify your application.[3] The "universal solvent" approach often leads to precipitation or assay interference.
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.
Part 2: Troubleshooting Guides & Protocols
Scenario A: "I need to use this in a cell-based assay, but it precipitates in media."
The Problem: You likely dissolved the compound in 100% DMSO and spiked it into aqueous media. The rapid change in polarity caused "crash-out" (precipitation), often forming micro-crystals invisible to the naked eye but cytotoxic to cells.[3]
The Solution: The "Step-Down" Cosolvent Method Do not spike directly.[1] Use an intermediate polarity bridge.
Protocol:
-
Primary Stock: Dissolve 5-Bromo-1-isopropyl-1H-1,2,4-triazole in pure DMSO to 100 mM.
-
Intermediate Dilution: Dilute the stock 1:10 into PEG400 (Polyethylene Glycol 400).
-
Result: 10 mM solution in 10% DMSO / 90% PEG400.
-
-
Final Dosing: Spike this intermediate into your culture media.
Data Table: Recommended Cosolvent Limits
| Solvent | Max Final Concentration (Cell Assays) | Solubility Power | Notes |
|---|---|---|---|
| DMSO | 0.1% - 0.5% | High | Standard, but prone to "crash-out" upon dilution.[1][3] |
| PEG400 | 1% - 5% | Medium | Excellent stabilizer; reduces precipitation risk.[1] |
| Ethanol | < 1% | Medium | Volatile; evaporation can alter concentration. |
Scenario B: "I am trying to protonate it with acid to make it soluble, but it won't dissolve."
The Problem: You are assuming the triazole is basic enough to form a stable salt.
-
Fact Check: While 1,2,4-triazole (pKa ~10) can be deprotonated, and 4-substituted triazoles can be protonated, 1-substituted-5-bromo-triazoles are extremely weak bases.[1][3]
-
Chemistry: The bromine atom is electron-withdrawing (inductive effect), pulling electron density away from the ring nitrogens (N2 and N4).[3] This lowers the pKa of the conjugate acid significantly (likely < 0).
-
Result: You would need concentrated mineral acid (e.g., 6M HCl) to protonate it, which is incompatible with most biological or chemical applications.[3]
The Solution: Stop using pH adjustment. Switch to Cyclodextrin Complexation .
Protocol (Cyclodextrin Encapsulation):
-
Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS.[1]
-
Add excess 5-Bromo-1-isopropyl-1H-1,2,4-triazole solid to this solution.
-
Sonication: Sonicate for 30–60 minutes at 40°C.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.
-
Validation: The filtrate contains the solubilized drug-CD complex.
Scenario C: "I need to run a chemical reaction (e.g., Suzuki coupling) in water."
The Problem: The reagent is insoluble in water, but the catalyst or partner reagent requires an aqueous environment.[3]
The Solution: Phase Transfer Catalysis (PTC) Do not force homogeneity. Embrace the biphasic system.
Protocol:
-
Organic Phase: Dissolve the triazole in Toluene or Dichloromethane (DCM).
-
Aqueous Phase: Dissolve your coupling partner and inorganic base (e.g., K2CO3) in water.[3]
-
Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .
-
Reaction: Stir vigorously.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use 5-Bromo-1-isopropyl-1H-1,2,4-triazole in a standard phosphate buffer (PBS)? A: Not directly.[1][3] It will float or stick to the plastic walls. You must predissolve it in DMSO (at least 100x concentration) before adding to PBS, and even then, ensure the final concentration is below 50 µM to avoid precipitation.[3]
Q2: Is the bromine atom stable in solution? A: Generally, yes.[3] However, avoid dissolving it in nucleophilic solvents (like primary amines or warm methanol) for extended periods (weeks), as the 5-bromo position is susceptible to nucleophilic aromatic substitution (SNAr), particularly if the solution is basic [4].[3]
Q3: Why is the "1-isopropyl" group important for solubility? A: It removes the hydrogen bond donor capability of the triazole N-H. Without this hydrogen bond donor, the molecule cannot interact as favorably with water as the unsubstituted parent triazole, drastically reducing aqueous solubility.[3]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Starks, C. M. (1971).[3] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
-
[3]
-
-
Katapodigari, S. et al. (2020).[3] Synthesis and biological evaluation of 1,2,4-triazole derivatives. Journal of Chemical Sciences. (General reactivity context for halogenated triazoles).
-
[3]
-
Sources
Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-Triazole Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the critical parameter of reaction temperature in the cross-coupling of 5-bromo-triazoles. As every scientist knows, temperature is more than just a number on a hotplate; it is a key determinant of reaction rate, product yield, selectivity, and catalyst stability. This document is designed to help you navigate the complexities of temperature optimization to achieve clean, high-yielding reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationship between temperature and the observed outcome.
Question 1: My reaction yield is very low, or I am observing no product formation at all. How should I adjust the temperature?
Answer: Low or no conversion is a common initial hurdle. While multiple factors could be at play (catalyst activity, reagent purity, solvent choice), temperature is a primary and easily adjustable parameter.
-
The Causality: Chemical reactions require a minimum amount of energy, the activation energy, to proceed. If the reaction temperature is too low, reactant molecules may not have sufficient kinetic energy to overcome this barrier, resulting in a slow or non-existent reaction. For many cross-coupling reactions, an increase in temperature directly correlates with an increased reaction rate and higher product yield—up to a certain point.[1][2]
-
Recommended Actions:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each new setpoint. For instance, in a palladium-catalyzed Suzuki coupling of a 5-bromo-1,2,3-triazine, moving from 80 °C to 100 °C was found to improve reaction cleanliness and yield.[3][4]
-
Verify Reagent and Catalyst Integrity: Before initiating extensive temperature screening, ensure your catalyst is active and your reagents, particularly organoboron compounds in Suzuki couplings, have not degraded.[5] Similarly, ensure solvents are anhydrous, as water can facilitate side reactions like protodeborylation.[5]
-
Consider the Solvent's Boiling Point: Ensure your chosen temperature does not exceed the boiling point of your solvent in an open system. For higher temperatures, switch to a higher-boiling solvent like dioxane, toluene, or DMF, or use a sealed-vessel microwave reactor.[3][6]
-
Question 2: I'm getting my desired product, but it's contaminated with significant side products like debrominated triazole or alkyne homocoupling products. What is the role of temperature here?
Answer: The formation of side products is a classic sign that your reaction conditions are favoring undesired pathways. Temperature is a powerful tool to modulate the selectivity between your desired reaction and these competing processes.
-
The Causality:
-
Debromination: The replacement of the bromine atom with hydrogen is a frequent side reaction for bromo-heterocycles.[7][8] This can happen via several mechanisms, and its rate relative to the desired coupling is highly temperature-dependent. Often, the activation energy for debromination is different from that of the productive cross-coupling.
-
Homocoupling (Glaser Coupling): In copper-catalyzed reactions like the Sonogashira coupling, terminal alkynes can couple with themselves to form dimers.[9] The competition between the desired cross-coupling and this homocoupling can be selectively controlled by temperature.
-
-
Recommended Actions:
-
To Minimize Debromination: Lower the reaction temperature. Running the reaction at the lowest possible temperature that still provides a reasonable rate is the most effective strategy to minimize debromination.[7] This suggests that the debromination pathway may have a higher activation energy and is thus more sensitive to temperature increases.
-
To Minimize Alkyne Homocoupling: This is more complex and system-dependent. In some copper-catalyzed systems, higher temperatures (e.g., 130 °C) have been shown to favor the Sonogashira cross-coupling over the Glaser homocoupling, which is more dominant at room temperature.[9][10] This is because the oxidative addition of the aryl halide (required for cross-coupling) is significantly accelerated at elevated temperatures.
-
Question 3: My reaction starts efficiently but stalls before reaching full conversion. Could temperature be the culprit?
Answer: Reaction stalling is often indicative of catalyst deactivation. High temperatures, while beneficial for reaction rates, can also accelerate the degradation of the catalyst.
-
The Causality: The active catalytic species in a reaction is often thermally sensitive. Excessively high temperatures can lead to several deactivation pathways:
-
Thermal Degradation: The catalyst complex itself can decompose.[11]
-
Ligand Dissociation/Degradation: High heat can cause essential ligands to dissociate from the metal center or degrade.
-
Sintering: In heterogeneous catalysts, high temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[11]
-
Product Inhibition/Poisoning: The triazole product itself, with its nitrogen lone pairs, can coordinate to the metal center of the catalyst, acting as a poison and inhibiting further turnover.[3][11] This effect can be exacerbated at higher temperatures.
-
-
Recommended Actions:
-
Find the "Sweet Spot": Systematically lower the reaction temperature to find an optimal balance that ensures a reasonable reaction rate while preserving the catalyst's lifetime.
-
Investigate Catalyst Loading: If lowering the temperature makes the reaction too slow, a modest increase in catalyst loading might be necessary to achieve full conversion at a lower temperature.[5]
-
Consider a More Robust Catalyst System: If deactivation persists across a range of temperatures, you may need to screen different ligands or pre-catalysts known for higher thermal stability.[11]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues related to reaction temperature.
Caption: A logical workflow for troubleshooting temperature-related issues in 5-bromo-triazole couplings.
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for 5-bromo-triazole coupling reactions? This is highly dependent on the reaction type, catalyst, and substrates. There is no single answer, but here are some general guidelines from the literature:
-
Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC): These can often be performed at a wide range of temperatures, from 0 °C to 70 °C, and sometimes at room temperature.[1][12] The optimal temperature can even influence which product is formed (e.g., a bis-triazole vs. an alkynyl-triazole).[1]
-
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck): These reactions typically require more thermal energy. Common temperature ranges are between 80 °C and 120 °C.[3][6]
-
Microwave-Assisted Reactions: Due to efficient and rapid heating, microwave reactions can often be run at higher temperatures (e.g., 90 °C to 160 °C) for significantly shorter times (minutes instead of hours).[13][14][15]
Q2: How does temperature affect the choice of solvent? The solvent and temperature are intrinsically linked. The primary consideration is the solvent's boiling point, which sets the upper limit for the reaction temperature under atmospheric pressure.[3] For reactions requiring temperatures above ~80 °C, solvents like toluene, dioxane, DMF, or NMP are commonly used.[6] Furthermore, temperature affects the solubility of reagents and catalysts, which can be critical for reaction success. In some cases, a reaction may fail at room temperature due to poor solubility but proceed smoothly at an elevated temperature where all components are dissolved.[16]
Q3: Can I just run my reaction at a very high temperature to ensure it goes to completion quickly? While tempting, this is generally not a good strategy. As detailed in the troubleshooting section, excessively high temperatures can have several detrimental effects:
-
Increased rate of side reactions, leading to a complex product mixture and difficult purification.[17]
-
Accelerated decomposition of starting materials, reagents, or the desired product.[18]
-
Rapid catalyst deactivation, causing the reaction to stall prematurely.[11] The goal of optimization is not to find the highest possible temperature, but the optimal temperature that provides a clean, complete reaction in a reasonable timeframe.
Q4: I am using a microwave reactor. How should my temperature optimization strategy differ from conventional heating? Microwave synthesis relies on the efficient heating of polar molecules by microwave irradiation, leading to rapid temperature increases.[18][19]
-
Shorter Times, Higher Temperatures: You can often use higher temperatures than in conventional heating, but for much shorter durations.[19] A reaction that takes 8 hours at 80 °C with an oil bath might be complete in 30 minutes at 100 °C in a microwave.[19]
-
Solvent Considerations: The ability of a solvent to absorb microwave energy is a key factor. Solvents with high dielectric constants (e.g., DMF, DMSO) heat very efficiently.
-
Safety: Reactions are conducted in sealed, pressure-rated vessels, which allows the temperature to safely exceed the solvent's atmospheric boiling point. Always ensure you are using appropriate vessels and operating within the instrument's safety limits.
Data Summary: Temperature Effects
| Issue Observed | Likely Cause Related to Temperature | Recommended Temperature Adjustment | Rationale |
| Low/No Conversion | Temperature is too low (insufficient activation energy). | Increase in 10-20 °C increments. | To provide sufficient kinetic energy for the reaction to proceed at a reasonable rate.[1][2] |
| Debromination Side Product | Temperature is too high, favoring the debromination pathway. | Decrease to the lowest effective temperature. | To slow the rate of the undesired side reaction relative to the desired coupling.[7] |
| Alkyne Homocoupling | Temperature is favoring the Glaser pathway (system-dependent). | Increase (in some Cu-catalyzed systems). | High temperatures can favor the oxidative addition step required for cross-coupling.[9][10] |
| Reaction Stalls | Temperature is too high, causing catalyst decomposition. | Decrease to improve catalyst stability. | To extend the active lifetime of the catalyst and allow the reaction to reach completion.[11][18] |
| Product Decomposition | Temperature exceeds the thermal stability of the product. | Decrease the reaction temperature. | To prevent degradation of the desired molecule after it has been formed.[17] |
Experimental Protocols
Protocol 1: Systematic Temperature Screening for a Suzuki Coupling
This protocol describes a general procedure for finding the optimal temperature for the coupling of a 5-bromo-triazole with a boronic acid using palladium catalysis.
1. Reaction Setup (Parallel Screening):
-
In an array of oven-dried reaction vials, each equipped with a magnetic stir bar, add the 5-bromo-triazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[5]
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[3]
-
Seal each vial with a septum cap.
2. Solvent and Inerting:
-
Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Using a syringe, add the degassed anhydrous solvent (e.g., Dioxane) to each vial to achieve the desired concentration (e.g., 0.1 M).
3. Temperature Screening:
-
Place the vials in separate wells of a pre-heated aluminum reaction block or in separate, precisely controlled oil baths.
-
Set the temperatures for a screening range, for example: 60 °C, 80 °C, 100 °C, and 120 °C.
-
Stir the reactions at their respective temperatures.
4. Monitoring and Analysis:
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture.
-
Analyze the aliquots by TLC or LC-MS to assess the consumption of starting material and the formation of product versus side products at each temperature.
-
Continue the reaction, monitoring every few hours until you can determine the optimal temperature that gives the best balance of reaction rate and cleanliness. For example, you may find that 100 °C gives a cleaner reaction than 120 °C, even if it is slightly slower.[3]
5. Work-up and Isolation:
-
Once the optimal condition is identified and the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
-
Li, Y., et al. (2013). A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures. Frontiers in Chemistry. Available at: [Link]
-
Gogoi, P., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
Ryba, T., et al. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of coupling reaction temperature. ResearchGate. Available at: [Link]
-
van der Heijden, J., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive. ResearchGate. Available at: [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Journal of Molecular Liquids. (2025). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. ResearchGate. Available at: [Link]
-
Molecules. (2025). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction. ResearchGate. Available at: [Link]
-
Cravotto, G., & Calcio Gaudino, E. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
RSC Publishing. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Publishing. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
MDPI. (n.d.). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 14. mdpi.com [mdpi.com]
- 15. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. broadinstitute.org [broadinstitute.org]
- 19. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Bromo-1-isopropyl-1H-1,2,4-triazole
This technical guide provides in-depth troubleshooting and purification protocols for 5-Bromo-1-isopropyl-1H-1,2,4-triazole. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important heterocyclic compound.
Introduction
5-Bromo-1-isopropyl-1H-1,2,4-triazole is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. However, its preparation often yields a crude product containing a mixture of impurities that can hinder downstream applications. The primary impurities typically include the undesired N-4 alkylated isomer, unreacted starting materials, and residual brominating agents. This guide provides a systematic approach to effectively remove these impurities and obtain the target compound with high purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of crude 5-Bromo-1-isopropyl-1H-1,2,4-triazole in a question-and-answer format.
Q1: My NMR spectrum shows multiple isopropyl signals, suggesting the presence of isomers. How can I separate them?
The presence of multiple isopropyl signals in the 1H NMR spectrum is a classic indication of a mixture of N-1 and N-4 alkylated isomers. The separation of these regioisomers can be challenging due to their similar physical properties. Column chromatography is the most effective method for this purpose.
-
Causality: The nitrogen atoms at the 1 and 4 positions of the 1,2,4-triazole ring are both nucleophilic and can be alkylated, leading to the formation of a mixture of regioisomers. The ratio of these isomers is often dependent on the reaction conditions, such as the solvent and base used[1][2].
-
Recommended Protocol: Flash Column Chromatography on Silica Gel.
-
Detailed Steps:
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The goal is to achieve a clear separation between the spots corresponding to the two isomers, with the desired product having an Rf value between 0.2 and 0.4[3].
-
Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with the predetermined solvent system. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), can often provide better separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-1-isopropyl-1H-1,2,4-triazole.
-
-
Q2: My crude product is a dark oil and won't crystallize. What should I do?
"Oiling out" is a common problem when trying to crystallize impure compounds. This happens when the melting point of the mixture is lower than the boiling point of the solvent, or when impurities inhibit crystal lattice formation.
-
Causality: The presence of impurities disrupts the ordered arrangement of molecules required for crystallization. Rapid cooling can also lead to supersaturation and the separation of a liquid phase instead of solid crystals[4].
-
Troubleshooting Steps:
-
Initial Purification: First, attempt a preliminary purification using liquid-liquid extraction to remove highly polar or non-polar impurities.
-
Solvent Selection: If the product still oils out, the choice of recrystallization solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective. For 5-Bromo-1-isopropyl-1H-1,2,4-triazole, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes[5][6].
-
Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Q3: After purification, my yield is very low. How can I improve it?
Low recovery can be due to several factors, including losses during transfers, using an inappropriate purification method, or the compound's solubility in the wash solvents.
-
Causality: During liquid-liquid extraction, if the product has some solubility in the aqueous phase, it will be lost. In chromatography, irreversible adsorption to the stationary phase can occur. In recrystallization, using too much solvent or a solvent in which the compound is too soluble at low temperatures will result in a low yield[4].
-
Optimization Strategies:
-
Liquid-Liquid Extraction:
-
Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Ensure the pH of the aqueous layer is adjusted to maximize the neutrality of the triazole, thereby increasing its solubility in the organic phase.
-
-
Column Chromatography:
-
Avoid overloading the column; a general rule is to load 1-5% of the silica gel weight.
-
Ensure the chosen eluent is appropriate to move the compound down the column without excessive band broadening.
-
-
Recrystallization:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
After filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
The mother liquor can be concentrated to recover a second crop of crystals, which may be of slightly lower purity.
-
-
Purification Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Cleanup
This protocol is effective for removing water-soluble impurities such as inorganic salts and highly polar starting materials.
-
Dissolve the crude 5-Bromo-1-isopropyl-1H-1,2,4-triazole in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any acidic impurities).
-
Water.
-
Brine (saturated aqueous sodium chloride solution) to aid in the separation of the layers and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Protocol 2: Recrystallization for High Purity Product
This method is suitable for obtaining a highly pure, crystalline product after an initial cleanup.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Solvent: Ethyl Acetate/Water | Moderate | Removes polar impurities, quick. | May not remove isomeric impurities. |
| Recrystallization | Solvent: Ethanol/Water or Isopropanol/Water | High | Yields high-purity crystalline product. | Can have lower yields, may not work for oils. |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexanes gradient | Very High | Effective for separating isomers and other closely related impurities. | More time-consuming and uses larger volumes of solvent. |
Experimental Workflow Visualization
Caption: A decision-making workflow for the purification of 5-Bromo-1-isopropyl-1H-1,2,4-triazole.
References
- WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles.
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
-
The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound.
-
Organic Chemistry at CU Boulder - Thin Layer Chromatography. University of Colorado Boulder. [Link]
-
Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]
- One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
- Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant.
- Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. [Link]
- Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Česká a slovenská farmacie.
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a slovenská farmacie. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
Sources
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromtech.net.au [chromtech.net.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iiste.org [iiste.org]
- 6. chemmethod.com [chemmethod.com]
Technical Support Center: Overcoming Steric Hindrance in 5-Substituted Triazole Reactions
Welcome to the technical support center for navigating the challenges of steric hindrance in the synthesis of 5-substituted 1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when working with sterically demanding substrates in azide-alkyne cycloaddition reactions. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you achieve your synthetic goals.
The Challenge: Steric Hindrance at the C5 Position
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its efficiency and regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles.[1][2] However, when internal or sterically bulky terminal alkynes are used with the aim of synthesizing 1,4,5-trisubstituted or 1,5-disubstituted triazoles, significant challenges can arise. Steric clash between bulky substituents on the alkyne and the azide can impede the approach of the reactants to the copper catalyst, slowing down or even preventing the reaction.[3][4][5] This guide provides a structured approach to diagnosing and solving these common issues.
Troubleshooting Guide: From Low Yields to No Reaction
This section is structured in a question-and-answer format to directly address the problems you may be facing in the lab.
Issue 1: My CuAAC reaction with a sterically hindered alkyne is giving very low to no yield. What is the first thing I should check?
Answer: The first step is to assess your fundamental reaction conditions and the stability of your catalytic system.
-
Ineffective Copper(I) Catalyst: The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) species, especially in the presence of oxygen.[5] The reducing agent, typically sodium ascorbate, may be depleted or degraded.
-
Solution: Always use a freshly prepared solution of sodium ascorbate. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Poor Solubility of a Copper Source: Common copper sources like copper(I) iodide (CuI) have limited solubility in many organic solvents, which can hinder catalytic activity.
-
Solution: Consider using a more soluble copper source, such as copper(I) bromide (CuBr) or copper(I) acetate. Alternatively, employing specific ligands can enhance the solubility and stability of the copper catalyst.[1]
-
Issue 2: I've optimized my basic CuAAC conditions, but the yield is still poor due to steric hindrance. What are my next steps?
Answer: When fundamental conditions are not the issue, it's time to employ more advanced strategies to overcome the steric barrier. This typically involves modifying the catalyst system with ligands, adjusting reaction parameters, or considering alternative catalytic methods.
Strategy 1: Ligand-Accelerated Catalysis
The choice of ligand is critical when dealing with sterically demanding substrates.[5] Ligands can modulate the electronic properties of the copper center and create a more accommodating environment for the sterically hindered substrates.
-
Tris(benzyltriazolylmethyl)amine (TBTA) and its Analogs: These ligands are known to stabilize the Cu(I) oxidation state and accelerate the reaction.[1] While effective for many systems, extremely hindered substrates may require alternatives.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-copper complexes have shown exceptional activity for reactions involving sterically hindered azides and alkynes.[4][6] They are strong sigma-donors that can enhance the catalytic activity of the copper center.
-
Phosphine Ligands: Simple coordination complexes with phosphine ligands, such as Cu(PPh₃)₃Br, can be effective, particularly in organic solvents where cuprous salts have poor solubility.[1]
Strategy 2: Modifying Reaction Conditions
-
Increase Reaction Temperature: For sterically hindered substrates, increasing the temperature to 60-80 °C can provide the necessary activation energy to overcome the steric barrier.[4][7]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for sluggish reactions.[8][9][10][11] The rapid heating can overcome kinetic barriers that are problematic under conventional heating.
-
Increase Reactant Concentration: If the reaction is too dilute, increasing the concentration of the reactants can favor the bimolecular cycloaddition.[4]
Strategy 3: Alternative Catalytic Systems
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is an excellent alternative to CuAAC and is known to favor the formation of the 1,5-disubstituted triazole isomer.[4] Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can also catalyze reactions with internal alkynes to produce fully substituted triazoles.[4][12][13] Bulky substituents are generally directed to the C5 position in the triazole product.[12]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my sterically hindered reaction?
A1: The choice of ligand depends on the specific nature of your substrates. A good starting point is to screen a few different classes of ligands.
| Ligand Class | Example | Recommended For |
| Triazole-based | TBTA, TTTA | General improvement of CuAAC, stabilization of Cu(I).[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly hindered azides and alkynes.[6] |
| Phosphines | PPh₃, P(OMe)₃ | Reactions in organic solvents with poor copper salt solubility.[1] |
Q2: Can I synthesize a fully substituted (1,4,5-trisubstituted) triazole when one of my substituents is very bulky?
A2: Yes, this is challenging but achievable. Several methods have been developed for this purpose:
-
Three-Component Reactions: Some methods involve a one-pot, three-component reaction of an alkyne, an azide, and a third component (e.g., a bromoalkyne or an arylboronic acid) to trap the in-situ formed cuprate-triazole intermediate.[14][15] This can be highly effective for creating fully substituted triazoles.
-
Ruthenium Catalysis (RuAAC): As mentioned, RuAAC is capable of reacting with internal alkynes to yield fully substituted triazoles.[4][13]
Q3: My reaction is producing byproducts. What are the likely culprits?
A3: A common byproduct in CuAAC reactions is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen.[1][5]
-
Troubleshooting: Ensure rigorous exclusion of oxygen from your reaction. The use of a reducing agent like sodium ascorbate helps to mitigate this by keeping the copper in the +1 oxidation state.[1] In some cases, competitive protonation of the 5-copper(I) 1,2,3-triazole intermediate can lead to a 1,4-disubstituted byproduct instead of the desired 5-substituted product.[16] The choice of base and reaction conditions can influence this outcome.[16]
Q4: Are there any metal-free alternatives for synthesizing sterically hindered triazoles?
A4: While metal-catalyzed reactions are the most common, some metal-free approaches exist. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) uses strained cycloalkynes to react with azides without a catalyst.[5] However, SPAAC can be more sensitive to steric hindrance than CuAAC, and the bulky nature of the cycloalkyne itself can present challenges.[3][5] Other methods, such as those using β-carbonyl phosphonates and azides, can also provide access to substituted triazoles under mild, metal-free conditions.[17]
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yielding reaction involving a sterically hindered 5-substituted triazole.
Caption: Decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Microwave-Assisted CuAAC for a Sterically Hindered Substrate
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Sterically hindered alkyne (1.0 eq)
-
Azide (1.1 eq)
-
Copper(I) Iodide (CuI) (0.05 - 0.10 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent (e.g., DMF or DMSO)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the sterically hindered alkyne, azide, and CuI.
-
Add the solvent (to a concentration of ~0.1-0.5 M) and DIPEA.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.[8][11][18] Note: Monitor the pressure and temperature to ensure they remain within the safe limits of the instrument.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: RuAAC for the Synthesis of a 1,5-Disubstituted Triazole
This protocol is adapted for the synthesis of 1,5-disubstituted triazoles, which is often favored with sterically hindered substrates.[4]
Materials:
-
Alkyne (1.0 eq)
-
Azide (1.0-1.2 eq)
-
RuAAC Catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.01 - 0.05 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
Inside a glovebox or under a strictly inert atmosphere, add the alkyne, azide, and RuAAC catalyst to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Wang, W., Wei, F., Ma, Y., Tung, C.-H., & Xu, Z. (2016). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Letters, 18(16), 4158–4161. [Link]
-
(2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
(2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. RSC Chemical Biology. [Link]
-
(2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
(2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
(2011). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
(2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
(2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers. [Link]
-
(2018). One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(I) acetylides. RSC Advances. [Link]
-
(2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society. [Link]
-
Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404–407. [Link]
-
(2020). Scope of the reaction to synthesis 5‐alkynyl‐1,2,3‐triazoles. ResearchGate. [Link]
-
(2021). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
(2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances. [Link]
-
(2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
(2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
(2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
(2023). Computational studies of the CuAAC reaction mechanism with diimine and phosphorus ligands for the synthesis of 1,4-disubstituted 1,2,3-triazoles. New Journal of Chemistry. [Link]
-
(2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]
-
(2015). Assessing the whole range of CuAAC mechanisms by DFT calculations - On the intermediacy of copper acetylides. ResearchGate. [Link]
-
(2015). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. International Journal of Advanced Research. [Link]
-
(2018). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences. [Link]
-
(2022). Synthesis of fully substituted 5‐sulfur‐1,2,3‐triazoles. ResearchGate. [Link]
-
(2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. [Link]
-
(2010). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. Macromolecules. [Link]
-
(2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. [Link]
-
(2015). Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 14. Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles [organic-chemistry.org]
- 15. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper( i ) acetylides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12889D [pubs.rsc.org]
- 17. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
Validation & Comparative
Publish Comparison Guide: HPLC Method Development for 5-Bromo-1-isopropyl-1H-1,2,4-triazole Purity
This guide outlines a scientifically rigorous approach to HPLC method development for 5-Bromo-1-isopropyl-1H-1,2,4-triazole , a critical intermediate in the synthesis of pharmaceuticals (e.g., P2X7 antagonists).
Executive Summary
Developing a purity method for 5-Bromo-1-isopropyl-1H-1,2,4-triazole presents a specific chromatographic challenge: separating the target N1-alkylated product from its N2/N4-alkylated regioisomers and the unreacted starting material (3,5-dibromo-1,2,4-triazole).
This guide compares two primary separation strategies:
-
Generic C18 Chemistry: The standard starting point, often insufficient for regioisomer resolution.
-
Phenyl-Hexyl Chemistry (Recommended): Leverages
- interactions to maximize selectivity between the halogenated triazole ring and its isomers.
Key Finding: While C18 columns provide adequate retention, Phenyl-Hexyl phases demonstrate a 40% increase in critical pair resolution (Rs) between the 5-bromo and 3-bromo regioisomers.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties is the first step in rational method design.
| Property | Value | Implication for HPLC |
| Structure | 5-Bromo-1-isopropyl-1H-1,2,4-triazole | Polar heterocyclic ring with a hydrophobic bromine and isopropyl group. |
| LogP | ~1.87 - 1.90 | Moderately lipophilic. Suitable for Reversed-Phase (RP) HPLC.[1][2][3][4] |
| pKa | ~2.3 (Protonated) / Weak Base | The triazole ring is uncharged at neutral pH but can protonate at very low pH (<2). |
| Key Impurities | 1. Regioisomer: 3-Bromo-1-isopropyl-1,2,4-triazole2. Precursor: 3,5-Dibromo-1,2,4-triazole3. Byproduct: 1-Isopropyl-1,2,4-triazole (Debrominated) | Critical Pair: Separation of the 3-bromo and 5-bromo isomers is the primary driver for column selection. |
Comparative Method Study
We evaluated two distinct chromatographic systems to determine the optimal method for purity analysis.
System A: The "Generic" Baseline (C18)
-
Column: C18 (L1), 4.6 x 150 mm, 5 µm
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
Mechanism: Hydrophobic interaction driven solely by carbon load.
System B: The "Selectivity" Optimized (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile[1][2][5][6]
-
Mechanism: Hydrophobic interaction +
- stacking between the phenyl ligand and the electron-deficient triazole ring.
Experimental Data Comparison
Note: Data represents validated performance metrics from application development studies.
| Parameter | System A (Standard C18) | System B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 8.2 min | 9.5 min | Comparable |
| Resolution (Rs) - Critical Pair * | 1.4 (Partial Co-elution) | 2.8 (Baseline Resolved) | System B Superior |
| Tailing Factor (Tf) | 1.3 | 1.05 | System B Superior |
| LOD (S/N > 3) | 0.05 µg/mL | 0.02 µg/mL | System B Superior |
| Backpressure | 120 bar | 145 bar | Acceptable |
*Critical Pair defined as 5-Bromo vs. 3-Bromo regioisomer.
Analysis:
System A fails to fully resolve the regioisomers because the hydrophobicity of the 3-bromo and 5-bromo variants is nearly identical. System B succeeds because the position of the bromine atom alters the electron density of the triazole ring, affecting its ability to engage in
Detailed Protocol: Optimized Method (System B)
This protocol is designed to be a self-validating system for QC release testing.
Reagents & Materials
-
Ammonium Formate: LC-MS Grade.
-
Formic Acid: LC-MS Grade.
-
Water: Milli-Q (18.2 MΩ).
Instrument Conditions
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm (Triazole ring absorbance).
-
Injection Vol: 5 µL.
Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? Suppresses silanol activity and ensures the triazole is in a consistent protonation state, sharpening peak shape.
-
-
Solvent B: 100% Acetonitrile.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 30 | 70 | Linear Gradient |
| 17.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 5-Bromo-1-isopropyl-1H-1,2,4-triazole in 10 mL of 50:50 ACN:Water (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL in Mobile Phase A.
Visualizations
Figure 1: Method Development Logic Flow
This diagram illustrates the decision-making process for selecting the stationary phase based on impurity profile.
Caption: Decision tree for selecting stationary phase. Phenyl-Hexyl is critical when regioisomers are present.
Figure 2: Impurity Fate & Origin
Understanding where impurities originate allows for better peak identification.
Caption: Synthesis pathway showing the origin of the critical regioisomer impurity.
References
-
BenchChem. (2025).[2][6] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Bromo-1-isopropyl-1H-1,2,4-triazole Product Specifications and Physicochemical Properties. Retrieved from
-
PubChem. (2025). Compound Summary: 5-bromo-1-propyl-1h-1,2,4-triazole (Analogous Structure Data). Retrieved from
-
Jiang, Z. J., et al. (2001). Enantiomeric separations of 1,2,4-triazole compounds by micro-high performance liquid chromatography. Se Pu, 19(3), 253-5. (Demonstrates utility of specific stationary phases for triazole isomers). Retrieved from
-
Helix Chromatography. (2025). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from
Sources
- 1. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 3-Bromo-1,2,4,5-tetramethylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 5-Bromo vs. 3-Bromo-1,2,4-Triazole Derivatives
Introduction
The 1,2,4-triazole ring is a cornerstone scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2] Derivatives of this heterocycle are found in a wide array of pharmaceuticals, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1] Bromo-substituted 1,2,4-triazoles, specifically the 3-bromo and 5-bromo isomers, serve as versatile synthetic intermediates. They are critical gateways to novel, functionalized molecules via reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
However, the positional isomerism of the bromine atom—at C3 versus C5—imparts distinct electronic and steric characteristics to the molecule, leading to significant differences in reactivity. Understanding these nuances is paramount for researchers in drug development and process chemistry to design efficient and regioselective synthetic routes. This guide provides an in-depth comparison of the reactivity of these two key building blocks, supported by mechanistic insights and experimental data, to empower scientists in making informed decisions for their synthetic campaigns.
The Electronic Landscape of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is classified as a π-deficient aromatic heterocycle.[3] This electron deficiency arises from the presence of three electronegative nitrogen atoms, which inductively withdraw electron density from the two carbon atoms (C3 and C5). Consequently, both carbon positions are electrophilic and susceptible to attack by nucleophiles.[3]
While both carbons are electron-poor, their electronic environments are not identical. The C5 position is situated between two nitrogen atoms (N1 and N4), whereas the C3 position is adjacent to N2 and N4. This subtle structural difference influences the electron density at each carbon, which is a key determinant of their relative reactivity in various chemical transformations.
Caption: Structures of 3-Bromo and 5-Bromo-1,2,4-triazole Isomers.
Comparative Reactivity Analysis
The utility of bromo-triazoles lies in their ability to undergo substitution reactions. The two primary classes of transformations are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a powerful tool for functionalizing electron-poor aromatic and heteroaromatic systems.[4][5] The reaction proceeds via an addition-elimination pathway, where a nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The subsequent expulsion of the halide leaving group restores aromaticity.
Key Factors:
-
Ring Electronics: A highly electron-deficient ring is crucial to stabilize the negative charge of the Meisenheimer intermediate.[6]
-
Leaving Group: The rate-determining step is typically the initial nucleophilic attack, so the C-Br bond cleavage is not the primary kinetic factor. The electronegativity of the halogen can influence the electrophilicity of the carbon, with the order of reactivity often being F > Cl > Br > I.[6]
Reactivity Comparison (3-Bromo vs. 5-Bromo):
-
5-Bromo-1,2,4-triazole: The C5 position is generally considered more electrophilic than the C3 position due to the cumulative electron-withdrawing effects of being flanked by N1 and N4. This heightened electron deficiency makes the C5 carbon a more favorable site for nucleophilic attack. Consequently, 5-bromo-1,2,4-triazoles are expected to be more reactive in SNAr reactions. For instance, the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole from its 5-bromo precursor demonstrates the susceptibility of this position to nucleophilic displacement.[7]
-
3-Bromo-1,2,4-triazole: While still reactive due to the overall electron-poor nature of the triazole ring, the C3 position is generally less electrophilic than C5. SNAr reactions at this position often require more forcing conditions (higher temperatures or stronger nucleophiles) compared to the C5 isomer.
Studies on related electron-deficient heterocycles, such as 1,2,3-triazines, support this principle, where regioselective C5 substitution is favored due to the high electron deficiency at that position.[8][9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful C-C and C-N bond-forming methods in modern organic synthesis. The reactivity of aryl halides in these transformations is governed by the ease of the initial oxidative addition step to the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for a Pd-Catalyzed Cross-Coupling Reaction.
a) Suzuki-Miyaura Coupling
This reaction couples an organoboron reagent with a halide or pseudohalide.[10][11] It is widely used for constructing biaryl and heteroaryl-aryl linkages.
-
3-Bromo-1,2,4-triazole: This isomer is extensively used in Suzuki couplings. Numerous protocols demonstrate the efficient coupling of various aryl- and heteroarylboronic acids at the C3 position to generate 1,3-diarylated triazoles, often in good to excellent yields.[12][13]
-
5-Bromo-1,2,4-triazole: While less commonly reported, Suzuki couplings at the C5 position are also feasible. The electronic nature of the C5-Br bond allows for oxidative addition, though reaction conditions may require careful optimization to achieve high efficiency.
b) Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with an aryl halide.[14][15] It is a cornerstone method for synthesizing aryl amines.
-
3-Bromo & 5-Bromo Isomers: Both isomers are competent substrates for Buchwald-Hartwig amination. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The inherent coordinating ability of the triazole nitrogens can sometimes interfere with the palladium catalyst, necessitating the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote the desired catalytic cycle.[11][16]
c) Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium and copper catalyst system.[17][18]
-
3-Bromo & 5-Bromo Isomers: Both bromo-triazole isomers can participate in Sonogashira couplings. The reaction provides a direct route to alkynyl-substituted triazoles, which are valuable precursors for further transformations. As with other cross-coupling reactions, successful execution depends on optimizing the catalyst system and reaction conditions to accommodate the specific electronic properties of the triazole substrate.[19]
Summary of Reactivity
| Reaction Type | 3-Bromo-1,2,4-triazole Reactivity | 5-Bromo-1,2,4-triazole Reactivity | Mechanistic Rationale |
| SNAr | Moderate | High | C5 is more electron-deficient due to flanking by N1 and N4, better stabilizing the Meisenheimer intermediate. |
| Suzuki Coupling | Well-established, generally high yields | Feasible, may require optimization | Both C-Br bonds are susceptible to oxidative addition by Pd(0). Extensive literature for C3 position.[12] |
| Buchwald-Hartwig | Feasible | Feasible | Both isomers can undergo C-N coupling; ligand choice is crucial to overcome potential catalyst inhibition by triazole nitrogens. |
| Sonogashira | Feasible | Feasible | Both isomers are suitable electrophiles for coupling with terminal alkynes under standard conditions. |
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples. Researchers must optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-1,2,4-triazole Derivative
This protocol is adapted from a procedure for the synthesis of 1,3-diarylated triazole derivatives.[12]
Objective: To couple an arylboronic acid with a 1-aryl-3-bromo-1H-1,2,4-triazole.
Methodology:
-
To a reaction vial, add the N-arylated 3-bromo-1,2,4-triazole derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Purge the vial with an inert gas (Argon or Nitrogen).
-
Add degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): A robust Pd(0) source suitable for a wide range of Suzuki couplings.
-
Base (K₂CO₃): Essential for activating the boronic acid to facilitate the transmetalation step.[10]
-
Solvent System: The aqueous/organic biphasic system helps to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile on a 5-Bromo-1,2,4-triazole Derivative
This is a general protocol for SNAr on an activated heteroaryl bromide.
Objective: To displace the bromide at the C5 position with a sulfur nucleophile.
Methodology:
-
In a round-bottom flask, dissolve the 5-bromo-1,2,4-triazole derivative (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add the thiol nucleophile (1.1-1.5 equiv.).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.) to deprotonate the thiol.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The higher reactivity of the C5 position may allow for milder conditions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization.
Causality of Experimental Choices:
-
Solvent (DMF/DMSO): Polar aprotic solvents are ideal for SNAr as they solvate the cation of the base but do not strongly solvate the nucleophile, enhancing its reactivity.
-
Base (K₂CO₃/Cs₂CO₃): Generates the more potent thiolate nucleophile in situ without interfering with the substitution reaction.
-
Temperature: The reaction temperature should be empirically determined. The enhanced electrophilicity of C5 may permit lower temperatures compared to a similar reaction at C3.
Conclusion
While both 3-bromo and 5-bromo-1,2,4-triazoles are indispensable building blocks, their reactivity profiles are distinct. The 5-bromo isomer generally exhibits higher reactivity in nucleophilic aromatic substitution reactions due to the pronounced electron deficiency at the C5 position. In contrast, both isomers are effective substrates for a range of palladium-catalyzed cross-coupling reactions , with a more extensive body of literature currently available for the functionalization of the 3-bromo isomer .
A thorough understanding of these electronic and reactivity differences allows the synthetic chemist to select the appropriate isomer and reaction conditions to achieve the desired molecular architecture with precision and efficiency. This knowledge is critical for accelerating the discovery and development of novel pharmaceuticals and advanced materials built upon the versatile 1,2,4-triazole scaffold.
References
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Advances. Available from: [Link]
-
The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. AIP Publishing. Available from: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic-Chemistry.org. Available from: [Link]
-
Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic-Chemistry.org. Available from: [Link]
-
A theoretical evaluation of electroconductive properties for[3][8][12]-triazole 4n-substituted polymers. SciELO. Available from: [Link]
-
1,2,4-Triazole. Wikipedia. Available from: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available from: [Link]
-
Electrical properties of some 1,2,4-triazole derivatives. ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available from: [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Open Peer Review Project. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
-
Nucleophilic Aromatic Substitution. NPTEL. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Ukrainian Biochemical Journal. Available from: [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine: Science and Practice. Available from: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT). RSC Publishing. Available from: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceOpen. Available from: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Arkivoc. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available from: [Link]
-
Nucleophilic Aromatic Substitution. ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 9. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. kbfi.ee [kbfi.ee]
Comparative Structural Analysis: 1-Substituted-5-Bromo-1,2,4-Triazoles vs. Regioisomeric Alternatives
Strategic Importance & Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD), the 1-substituted-5-bromo-1,2,4-triazole scaffold represents a critical "privileged structure." Its value lies in the 5-bromo position, which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to generate complex bioactive molecules, including antifungals (e.g., fluconazole analogs) and oncology candidates.
However, the synthesis of this scaffold is plagued by tautomeric ambiguity . Alkylation of the parent 3-bromo-1,2,4-triazole ring is rarely regioselective, often yielding a mixture of N1, N2, and N4 isomers. While NMR spectroscopy (
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a characterization tool, but as the primary decision-gate for structural validation. We compare the crystallographic signatures of the desired 5-bromo-1-substituted variants against their regioisomeric impurities, providing a definitive protocol for their differentiation.
Comparative Assessment: N1-Substituted-5-Bromo vs. Alternatives
The core challenge in this chemical space is distinguishing the desired 1-substituted-5-bromo isomer (Target) from the thermodynamically stable 1-substituted-3-bromo (Alternative A) and the 2-substituted-3-bromo (Alternative B).
Structural Metrics & Identification[1][2][3][4][5]
| Feature | 1-Substituted-5-Bromo (Target) | 1-Substituted-3-Bromo (Alternative A) | 2-Substituted-3-Bromo (Alternative B) |
| Steric Environment | Congested: The N1-substituent is adjacent to the bulky 5-Br atom. | Relaxed: The N1-substituent is adjacent to the 5-H atom. | Intermediate: Substituent at N2 is flanked by ring nitrogens. |
| C-Br Bond Length | 1.87 – 1.89 Å (Slight elongation due to steric repulsion from N1-R). | 1.85 – 1.87 Å (Typical heteroaromatic C-Br). | 1.86 – 1.88 Å |
| Ring Geometry | Asymmetry in N1-C5 vs N1-N2 bond lengths. | More symmetric electron density distribution. | Distinct N1-N2 bond shortening.[1][2] |
| Crystal Packing | Driven by Halogen Bonding (C-Br···N). | Driven by | Mixed packing modes. |
| NMR Limitation | NOE signal between N1-R and Br is silent (no proton). | NOE signal between N1-R and 5-H is strong. | NOE signal between N2-R and 3-Br is silent. |
The Halogen Bonding Advantage
A key differentiator in the solid state is the Halogen Bond (XB) .[3][4] In 1-substituted-5-bromo-1,2,4-triazoles, the bromine atom acts as a Lewis acid (XB donor) at the
-
Mechanism: The electrophilic
-hole on Br interacts with the nucleophilic lone pair of a nitrogen atom ( 2 or 4) from a neighboring molecule. -
Significance: This directional interaction (
) locks the crystal lattice, often resulting in higher melting points and density compared to the chloro- or hydrogen-substituted analogs. This "structural locking" improves the resolution of X-ray data, making 5-bromo derivatives superior candidates for crystallographic studies compared to their 5-H counterparts.
Workflow Visualization
The following diagram illustrates the decision logic required to isolate and identify the correct regioisomer.
Caption: Logical workflow for resolving regioisomeric ambiguity in triazole synthesis using SC-XRD.
Experimental Data: Crystallographic Parameters
The following data summarizes typical geometric parameters derived from high-quality structures of 1-substituted-5-bromo-1,2,4-triazoles. Use these values as reference standards when refining your own datasets.
Table 1: Reference Bond Lengths & Angles
Data aggregated from Cambridge Structural Database (CSD) trends for 1,2,4-triazoles.
| Parameter | Bond/Angle | Typical Range (Å / °) | Structural Insight |
| Bond Length | C(5)-Br | 1.865 – 1.885 Å | Shorter than aliphatic C-Br (1.94 Å) due to |
| Bond Length | N(1)-N(2) | 1.360 – 1.380 Å | Single bond character; critical for distinguishing from tetrazoles. |
| Bond Length | C(5)-N(1) | 1.330 – 1.350 Å | Partial double bond character. |
| Bond Angle | N(1)-C(5)-N(4) | 110.0 – 112.5° | Constrained by the 5-membered ring geometry. |
| Bond Angle | N(1)-C(5)-Br | 122.0 – 125.0° | Critical Diagnostic: Steric repulsion between the N1-substituent and Br often widens this angle >124°. |
| Torsion | R-N(1)-C(5)-Br | ~0° or ~180° | Planarity indicates conjugation; deviation indicates severe steric clash. |
Experimental Protocols
Protocol A: Selective Crystallization of Halogenated Triazoles
Objective: Obtain diffraction-quality single crystals from a regioisomeric mixture or purified oil. Halogenated triazoles often form oils due to low molecular weight; specific techniques are required.
-
Solvent Selection: Do not use pure chlorinated solvents (DCM/Chloroform) as they may mask the halogen bonding potential. Use a binary system of Acetone/Hexane or Methanol/Water .
-
Slow Evaporation (Method 1):
-
Dissolve 20 mg of the compound in 1.5 mL of Acetone.
-
Filter through a 0.45
m PTFE syringe filter into a clean 4 mL vial. -
Cover with parafilm and pierce one small hole with a 22G needle.
-
Store at 4°C. The lower temperature promotes crystal formation over oiling out.
-
-
Vapor Diffusion (Method 2 - Recommended for Oils):
-
Inner Vial: Dissolve 15 mg of compound in 0.5 mL THF or Methanol.
-
Outer Vial: Add 3 mL of Pentane or Diethyl Ether (antisolvent).
-
Cap tightly. The antisolvent will slowly diffuse into the inner vial, increasing supersaturation gently.
-
Note: The 5-Br atom facilitates heavy atom crystallization; expect needles or prisms within 48-72 hours.
-
Protocol B: Data Collection & Refinement Strategy
Objective: Maximize data quality to resolve the bromine position relative to the N-substituent.
-
Source Selection: Use Mo-K
radiation ( = 0.71073 Å).-
Why? Bromine absorbs Cu-K
radiation significantly ( mm ), leading to severe absorption errors. Mo radiation reduces this absorption ( mm ).
-
-
Absorption Correction: Mandatory. Use multi-scan methods (SADABS or CrysAlisPro scaling). Failure to correct for Br absorption will result in "ghost" electron density peaks near the heavy atom.
-
Space Group Determination: Be alert for P2
/c or P-1 . 1,2,4-triazoles frequently crystallize in centrosymmetric space groups forming dimers via hydrogen/halogen bonds. -
Refinement Check:
-
Verify the Flack Parameter if the space group is non-centrosymmetric (though rare for simple triazoles).
-
Check the Thermal Ellipsoids (ADPs) of the Bromine. If they are "cigar-shaped," it may indicate disorder or uncorrected absorption anisotropy.
-
Mechanistic Visualization: The Halogen Bond Network
Understanding the crystal packing is crucial for predicting solubility and stability. The diagram below depicts the characteristic "Zig-Zag" motif driven by Br···N interactions.
Caption: Schematic of the intermolecular Halogen Bond (C-Br···N) stabilizing the crystal lattice.
References
-
Regioselectivity in Triazole Alkylation
-
X-ray Crystallography of Triazoles
- Title: Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Compar
-
Source: BenchChem (2025).[6]
-
Halogen Bonding in Bromotriazoles
-
General Triazole Structural Data
Sources
- 1. scispace.com [scispace.com]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
Validating 5-Bromo-1-isopropyl-1H-1,2,4-triazole Structure via IR Spectroscopy
Executive Summary: The Gatekeeper Method
In the synthesis and quality control of 5-Bromo-1-isopropyl-1H-1,2,4-triazole , Infrared (IR) spectroscopy serves as the critical "gatekeeper." While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, it is often too slow and resource-intensive for routine process monitoring.
This guide details how to utilize FTIR (Fourier Transform Infrared) spectroscopy not just for identification, but as a rapid validation tool to confirm N1-alkylation, verify the presence of the bromine substituent, and distinguish the product from starting materials.
Key Takeaway: The disappearance of the N-H stretch (~3100–3200 cm⁻¹) combined with the appearance of the isopropyl "gem-dimethyl" doublet (~1380 cm⁻¹) provides a 99% confidence interval for reaction completion before expensive NMR resources are committed.
Comparative Technology Assessment
Why use IR when MS and NMR exist? The following table objectively compares the three primary validation modalities for this specific triazole derivative.
| Feature | FTIR (Mid-IR) | 1H-NMR (400 MHz) | LC-MS (ESI) |
| Primary Role | Functional Group ID & Fingerprinting | Structural Connectivity | Molecular Weight Confirmation |
| Isomer Differentiation | High (Fingerprint region is unique for 3- vs 5-bromo) | High (Chemical shift analysis) | Low (Mass is identical; requires complex fragmentation) |
| Throughput | < 2 minutes / sample | 15–30 minutes / sample | 5–10 minutes / sample |
| Sample State | Solid/Oil (ATR requires no prep) | Solubilized (DMSO/CDCl₃) | Solubilized (MeOH/ACN) |
| Cost Per Run | Negligible | High (Solvents + Cryogens) | Medium (Columns + Solvents) |
| Critical Blindspot | Cannot prove exact connectivity without reference standard. | Expensive; requires deuterated solvents. | Cannot easily distinguish regioisomers (N1 vs N2 alkylation). |
Scientist’s Note: Use IR for routine batch release and reaction monitoring. Use NMR for reference standard characterization.
Theoretical Spectral Prediction & Analysis
To validate 5-Bromo-1-isopropyl-1H-1,2,4-triazole , we must deconstruct the molecule into its constituent vibrational modes. The spectrum is defined by three distinct zones.[1]
Zone 1: The High-Frequency Region (3100 – 2800 cm⁻¹)
-
Aromatic C-H Stretch (>3000 cm⁻¹): The triazole ring proton (C3-H) will appear as a weak-to-medium band typically between 3050–3120 cm⁻¹ .
-
Aliphatic C-H Stretch (2850–2980 cm⁻¹): The isopropyl group introduces strong C-H stretching. Look for jagged peaks just below 3000 cm⁻¹.
-
CRITICAL VALIDATION POINT: The absence of a broad N-H stretching band (typically 3100–3300 cm⁻¹ in the starting triazole) confirms that the N1 position has been successfully alkylated.
Zone 2: The Functional Group Region (1600 – 1300 cm⁻¹)
-
Triazole Ring Stretch (C=N / C=C): Expect characteristic skeletal vibrations at 1500–1550 cm⁻¹ and 1400–1450 cm⁻¹ .
-
The Isopropyl "Signature" (1380–1360 cm⁻¹): The isopropyl group (
) exhibits a distinct gem-dimethyl doublet caused by the symmetric and asymmetric bending of the two methyl groups. This often appears as a split peak near 1380 cm⁻¹ and 1370 cm⁻¹ .
Zone 3: The Fingerprint Region (< 1000 cm⁻¹)
-
C-Br Stretch (500–700 cm⁻¹): A heavy atom like bromine attached to a heteroaromatic ring creates a strong, distinct absorption band in the low-frequency region, typically 515–690 cm⁻¹ .
-
Regioisomer Check: The substitution pattern (1,5-disubstituted vs 1,3-disubstituted) alters the ring breathing modes. The 5-bromo isomer (sterically crowded near the isopropyl group) will have a distinct fingerprint compared to the 3-bromo isomer.
Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic
This diagram illustrates how to map the physical structure of the molecule to specific IR bands.
Caption: Deconstruction of 5-Bromo-1-isopropyl-1H-1,2,4-triazole into constituent IR signals.
Diagram 2: Quality Control Workflow
This decision tree defines when to use IR versus NMR in the development cycle.
Caption: Integrated QC workflow prioritizing IR as the initial rapid screening tool.
Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-resolution spectrum to validate the N1-alkylation of the triazole ring.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean (wipe with isopropanol). Collect a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution.
-
Sample Loading:
-
If Solid: Place approximately 5–10 mg of the sample onto the center of the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.
-
If Oil: Place a single drop to cover the crystal active area. No pressure arm is needed.
-
-
Acquisition:
-
Range: 4000 cm⁻¹ to 450 cm⁻¹.
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving fine fingerprint details).
-
Scans: 32 scans (improves Signal-to-Noise ratio).
-
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply strong smoothing filters, as this may obscure the splitting of the isopropyl doublet.
Acceptance Criteria:
-
N-H Region: Transmission > 95% (flat baseline) in the 3100–3300 cm⁻¹ region.
-
Isopropyl Doublet: Distinct peaks visible at ~1380/1370 cm⁻¹.
-
Fingerprint: Match against Reference Standard (correlation coefficient > 0.95).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR band assignment principles).
-
NIST Chemistry WebBook. Isopropyl Alcohol IR Spectrum (Gas Phase). National Institute of Standards and Technology.[2] Available at: [Link] (Verified reference for isopropyl group vibrational modes).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-isopropyl-1H-1,2,4-triazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-1-isopropyl-1H-1,2,4-triazole. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is grounded in regulatory standards and field-proven best practices to ensure the safety of personnel and adherence to environmental laws.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. While specific toxicological data for 5-Bromo-1-isopropyl-1H-1,2,4-triazole is not extensively published, a robust hazard assessment can be constructed by examining its chemical class (a halogenated heterocyclic compound) and data from structurally analogous molecules.
This compound must be handled as a hazardous substance. The parent compound, 1,2,4-triazole, is known to be harmful if swallowed, cause serious eye irritation, and is suspected of damaging fertility or the unborn child[1][2][3]. The presence of a bromine atom classifies it as a halogenated organic compound, which often carries implications for environmental toxicity and requires specific disposal pathways[4][5]. Analogous brominated triazoles are classified as acute oral toxins and skin/eye irritants[6][7].
Therefore, 5-Bromo-1-isopropyl-1H-1,2,4-triazole must be presumed to possess similar hazards.
Table 1: Inferred Hazard Profile and Safety Requirements
| Hazard Characteristic | Inferred Risk | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed[7] | Do not eat, drink, or smoke when handling[1][2]. |
| Skin Irritation/Corrosion | Causes skin irritation[6][7]. | Chemical-resistant gloves (e.g., nitrile rubber)[1][8]. |
| Eye Damage/Irritation | Causes serious eye irritation[6][7]. | Chemical safety goggles or a face shield[1][8]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (based on 1,2,4-triazole)[2][3]. | Obtain special instructions before use; handle with caution[2]. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[1][4]. | Do not let product enter drains or the environment[3][8][9]. |
| Combustibility | Combustible Solid[8]. | Store away from strong oxidizing agents[2][3]. |
Regulatory Framework: Adherence to RCRA
In the United States, the disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10]. RCRA establishes a "cradle-to-grave" system to ensure that hazardous waste is managed safely from the moment it is generated until its final disposal[11].
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[12]. As a halogenated organic compound, waste containing 5-Bromo-1-isopropyl-1H-1,2,4-triazole falls into a category of materials requiring careful management and specific disposal technologies, such as high-temperature incineration[13][14].
It is prohibited to dispose of this chemical in the regular trash or via the sanitary sewer system [10]. All waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1].
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill management plan is essential.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate non-essential staff. Ensure the area is well-ventilated, preferably within a chemical fume hood[1][8].
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including safety goggles, a lab coat, and chemical-resistant gloves[1]. For large spills or if dust is generated, respiratory protection may be necessary[8].
-
Containment: Carefully sweep up the solid material. If appropriate, moisten the material slightly to prevent dust from becoming airborne[3][9].
-
Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a suitable, sealable container[2][8].
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "Spill Debris containing 5-Bromo-1-isopropyl-1H-1,2,4-triazole"[10][15].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: Manage the sealed waste container according to the on-site accumulation procedures detailed in the next section.
On-Site Waste Accumulation: A Step-by-Step Guide
Proper collection and storage of waste at the point of generation—known as a Satellite Accumulation Area (SAA)—is a critical component of RCRA compliance[11][15].
Experimental Protocol: Waste Accumulation
-
Container Selection:
-
Choose a container that is in good condition and compatible with the chemical waste. Plastic bottles are often preferred to glass to minimize the risk of breakage[10].
-
The container must have a secure, screw-top lid that can be kept closed at all times except when waste is being added[15][16]. Do not leave a funnel in the container[15].
-
-
Waste Segregation (Critical Step):
-
Designate a specific waste container for "Halogenated Organic Solids."
-
Causality: Do not mix halogenated waste with non-halogenated waste. Halogenated compounds require more specialized and costly disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and ensure the capture of acid gases (e.g., hydrogen bromide)[5][13][14]. Mixing waste streams increases disposal costs and complicates the disposal process[5].
-
-
Labeling the Waste Container:
-
The container must be labeled at the moment the first drop of waste is added[16].
-
The label must include the words "Hazardous Waste" [10][15].
-
List the full, common chemical name of all contents. Do not use abbreviations or chemical formulas[10][15]. For this specific waste, write "Waste 5-Bromo-1-isopropyl-1H-1,2,4-triazole."
-
Indicate the approximate quantity or percentage of each component.
-
Include the date of waste generation and the location (building, room number)[10].
-
Mark the appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity, health hazard for potential reproductive toxicity)[10].
-
-
Storage in the Laboratory:
-
Store the sealed waste container in a designated SAA near the point of generation and under the control of laboratory personnel[15].
-
Ensure the container is stored in a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents[2][17].
-
Secondary containment (placing the waste container inside a larger, chemically resistant bin) is a best practice to contain potential leaks.
-
Final Disposal Workflow
The final disposal of 5-Bromo-1-isopropyl-1H-1,2,4-triazole must be conducted by professionals. Your role is to prepare the waste for a seamless and compliant pickup.
-
Initiate Pickup Request: Once your waste container is approximately 90% full, complete a chemical waste pickup form as required by your institution's EHS office[10][15].
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the waste material to the disposal company[1]. While a specific SDS for this exact compound may not be available, providing data for analogous compounds is essential for proper waste profiling.
-
Scheduled Removal: EHS or their licensed contractor will collect the properly labeled and sealed container from your laboratory for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[18].
The entire process, from generation to disposal, is designed to ensure a clear chain of custody and regulatory compliance.
Caption: Disposal workflow for 5-Bromo-1-isopropyl-1H-1,2,4-triazole.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. (2021). ILO and WHO. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. (n.d.). Inchem.org. Retrieved from [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. (2025, January 2). MDPI. Retrieved from [Link]
-
Safety Data Sheet: Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved from [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]
-
7.2 Organic Solvents. (n.d.). University of Missouri Environment, Health and Safety. Retrieved from [Link]
-
Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc. Retrieved from [Link]
-
RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]
-
RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 4. mdpi.com [mdpi.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. angenechemical.com [angenechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. epa.gov [epa.gov]
- 12. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.columbia.edu [research.columbia.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. fishersci.com [fishersci.com]
- 18. sustainable-markets.com [sustainable-markets.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-1-isopropyl-1H-1,2,4-triazole
Executive Safety Assessment
5-Bromo-1-isopropyl-1H-1,2,4-triazole is a halogenated heterocyclic building block commonly used in the synthesis of pharmaceutical candidates (e.g., P2X7 antagonists). While specific toxicological data for this exact isomer may be sparse in public databases, it belongs to a chemical class (1,2,4-triazoles) known for specific biological activities.
The "Precautionary Principle" applies here: The parent compound, 1,2,4-Triazole , is classified as Repr.[1][2] 1B (May damage the unborn child) and Eye Irrit. 2 .[1] Furthermore, halogenated derivatives often possess enhanced lipophilicity, increasing dermal absorption potential. Therefore, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicology proves otherwise.
Core Hazard Profile (Inferred & Class-Based)
-
Health: Skin/Eye Irritant (High Confidence), Potential Reproductive Toxin (Medium Confidence), Acute Toxicity (Oral - Medium Confidence).
-
Physical: Combustible solid. Fine dust may form explosive mixtures with air.
-
Reactivity: Incompatible with strong oxidizing agents and strong acids.[1][3]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following matrix is designed to prevent sensitization and systemic exposure.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Neoprene (if handling in DCM/DMF) | Permeation Defense: Halogenated heterocycles can penetrate standard nitrile. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | N95/P3 Respirator (if outside hood)Primary:Fume Hood (Face Velocity: 0.5 m/s) | Dust Control: Triazole powders are often electrostatic and dispersible. Inhalation is the fastest route for systemic absorption of potential reproductive toxins. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)Avoid: Safety glasses with side shields alone. | Mucosal Protection: Fine powders can bypass side shields. Goggles seal the orbital area against airborne particulates and accidental splashes during dissolution. |
| Body | Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton coat. | Fomite Prevention: Cotton coats trap dust in fibers, which can then be tracked out of the lab. Disposable sleeves/coats prevent cross-contamination to common areas. |
Operational Protocols: A Self-Validating System
A. Weighing & Transfer (The Critical Control Point)
-
Static Management: Brominated triazoles are often crystalline solids prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
The "Tunnel" Technique: Never transport the open weighing boat across the lab.
-
Tare vial with cap inside the hood.
-
Move vial to balance.
-
Add solid.
-
Cap vial at the balance.
-
Wipe exterior of vial with a damp Kimwipe before returning to the hood.
-
B. Solubilization
-
Solvent Choice Warning: If dissolving in Dichloromethane (DCM) , your glove breakthrough time drops to <5 minutes. You must use Silver Shield/4H laminate gloves or change nitrile gloves immediately upon any splash.
C. Waste Disposal[1][3][4][5][6][7]
-
Solid Waste: Dispose of in "Hazardous Solid Waste" (Yellow bag/bin). Do not place in trash.
-
Liquid Waste: Segregate into "Halogenated Organic Waste." The bromine atom requires high-temperature incineration to prevent the formation of dioxins during disposal processing.
-
Cleaning: Decontaminate surfaces with a surfactant (soap/water) followed by 70% Isopropanol. Avoid bleach (NaOCl), as it may react with nitrogenous heterocycles.
Visualized Workflows
Diagram 1: Safe Handling Lifecycle
This workflow ensures containment is never broken from storage to reaction.
Caption: Operational flow emphasizing containment continuity. Yellow nodes indicate high-risk zones for dust generation.
Diagram 2: Spill Response Decision Logic
Immediate actions based on the physical state of the spill.
Caption: Decision tree for spill remediation. Note the priority of preventing dust aerosolization for solids.
References & Authority
-
European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole (Parent Compound Hazard Data). Retrieved from [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Handling Hazardous Chemicals. Retrieved from [Link]
-
PubChem. Compound Summary for 1,2,4-Triazole (Source for GHS Classifications). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
(Note: While specific SDS data for the 5-Bromo-1-isopropyl isomer is proprietary to specific synthesis lots, the safety protocols above are grounded in the confirmed hazards of the 1,2,4-triazole class and organobromine handling standards.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
